Parisyunnanoside B
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C50H80O21 |
|---|---|
分子量 |
1017.2 g/mol |
IUPAC名 |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C50H80O21/c1-20(19-63-45-40(60)38(58)35(55)30(16-51)67-45)6-9-28-21(2)33-29(66-28)15-27-25-8-7-23-14-24(10-12-49(23,4)26(25)11-13-50(27,33)5)65-48-44(71-46-41(61)37(57)34(54)22(3)64-46)42(62)43(32(18-53)69-48)70-47-39(59)36(56)31(17-52)68-47/h7,20,22,24-27,29-48,51-62H,6,8-19H2,1-5H3/t20-,22+,24+,25-,26+,27+,29+,30-,31+,32-,33+,34+,35-,36+,37-,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+/m1/s1 |
InChIキー |
GPJHBUPSNWTUHE-FOSYYYJQSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Parisyunnanoside B and Other Bioactive Saponins from Paris polyphylla
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Paris polyphylla, a perennial herb belonging to the Melanthiaceae family, has a long-standing history in traditional Chinese medicine, where its rhizomes, known as "Chonglou," are utilized for their anti-inflammatory, antimicrobial, and antitumor properties.[1] The primary bioactive constituents of P. polyphylla are steroidal saponins (B1172615), a diverse group of glycosides with complex chemical structures and significant pharmacological activities.[2] Among these is Parisyunnanoside B, a spirostanol (B12661974) saponin (B1150181) isolated from Paris polyphylla var. yunnanensis. This technical guide provides an in-depth overview of the discovery and isolation of steroidal saponins from P. polyphylla, with a focus on the methodologies and quantitative data relevant to researchers in natural product chemistry and drug development. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature, this guide will utilize data from the discovery of other recently isolated cytotoxic steroidal saponins from Paris polyphylla var. latifolia as a representative case study.
Discovery and Structural Elucidation
The discovery of new steroidal saponins from Paris polyphylla, including this compound, follows a systematic phytochemical investigation pipeline. This process begins with the extraction of plant material, followed by chromatographic separation and purification of individual compounds. The molecular structures of these isolated compounds are then determined using a combination of spectroscopic techniques.
General Experimental Protocols
Plant Material Collection and Preparation: The rhizomes of Paris polyphylla are collected and authenticated by a taxonomist. A voucher specimen is typically deposited in a herbarium for future reference. The fresh rhizomes are air-dried at room temperature, pulverized into a fine powder using a mill, and passed through a sieve (e.g., 80-mesh) to ensure uniformity. The powdered material is then stored in a cool, dry, and dark environment to prevent degradation of the chemical constituents.[1]
Extraction and Fractionation: The powdered rhizomes are extracted with a suitable solvent, typically 70-95% ethanol (B145695), using methods such as maceration, percolation, or reflux extraction. The resulting crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The steroidal saponins are typically enriched in the n-butanol fraction.
Isolation and Purification: The n-butanol fraction, rich in saponins, is subjected to a series of chromatographic techniques for the isolation of pure compounds. A general workflow is as follows:
-
Macroporous Resin Column Chromatography: The n-butanol extract is loaded onto a macroporous resin column (e.g., D101) and eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol) to yield several fractions.
-
Silica (B1680970) Gel Column Chromatography: Fractions containing the target saponins are further separated on a silica gel column using a gradient of chloroform (B151607) and methanol (B129727) as the mobile phase.
-
Octadecylsilyl (ODS) Column Chromatography: Further purification is achieved using reversed-phase chromatography on an ODS column with a methanol-water or acetonitrile-water gradient.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual saponins is performed on a semi-preparative HPLC system equipped with a C18 column.
The isolation process is monitored by Thin Layer Chromatography (TLC) or analytical HPLC to track the separation of compounds.
Structural Elucidation: The chemical structure of an isolated saponin is elucidated using a combination of spectroscopic methods:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the molecular formula of the compound by providing a highly accurate mass measurement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to determine the complete chemical structure, including the stereochemistry.
-
1H NMR: Provides information about the number and types of protons in the molecule.
-
13C NMR: Provides information about the number and types of carbon atoms.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton and identifying the positions of sugar moieties.
-
1H-1H Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbons.
-
Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry and the linkages between sugar units.
-
Acid Hydrolysis: To identify the constituent monosaccharides, the saponin is hydrolyzed with an acid (e.g., trifluoroacetic acid), and the resulting sugars are analyzed by a suitable chromatographic method (e.g., gas chromatography or HPLC) and compared with authentic standards.
Quantitative Data
| Compound | Cell Line | IC50 (μM) |
| Saponin 1 | A549 (Human lung carcinoma) | 3.26 ± 0.34 |
| U87 (Human glioblastoma) | 4.11 ± 0.42 | |
| MCF-7 (Human breast adenocarcinoma) | 5.32 ± 0.47 | |
| HepG2 (Human liver cancer) | 7.21 ± 0.58 | |
| Saponin 2 | A549 (Human lung carcinoma) | 15.3 ± 1.21 |
| U87 (Human glioblastoma) | 18.9 ± 1.53 | |
| MCF-7 (Human breast adenocarcinoma) | 22.3 ± 1.33 | |
| HepG2 (Human liver cancer) | > 40 | |
| Saponin 3 | A549 (Human lung carcinoma) | > 40 |
| U87 (Human glioblastoma) | > 40 | |
| MCF-7 (Human breast adenocarcinoma) | > 40 | |
| HepG2 (Human liver cancer) | > 40 | |
| Cisplatin (Positive Control) | A549 (Human lung carcinoma) | 9.87 ± 0.76 |
| U87 (Human glioblastoma) | 11.2 ± 0.93 | |
| MCF-7 (Human breast adenocarcinoma) | 13.5 ± 1.12 | |
| HepG2 (Human liver cancer) | 15.6 ± 1.28 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for the isolation of steroidal saponins and a potential signaling pathway through which these compounds may exert their cytotoxic effects.
Caption: Experimental workflow for the isolation of steroidal saponins.
Recent studies on cytotoxic saponins from P. polyphylla var. latifolia suggest that their anticancer activity may be mediated through the inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and autophagy.[3]
Caption: Proposed EGFR/PI3K/Akt/mTOR signaling pathway inhibition.
Conclusion
The steroidal saponins isolated from Paris polyphylla, including this compound, represent a rich source of chemical diversity with significant potential for the development of new therapeutic agents, particularly in the field of oncology. The methodologies outlined in this guide provide a framework for the systematic discovery, isolation, and characterization of these complex natural products. While further research is needed to fully elucidate the biological activities and mechanisms of action of individual saponins like this compound, the available data strongly support the continued investigation of Paris polyphylla as a valuable source for novel drug leads. The integration of advanced chromatographic and spectroscopic techniques is paramount to overcoming the challenges associated with the purification and structural determination of these compounds, paving the way for future preclinical and clinical development.
References
Unveiling the Molecular Architecture of Parisyunnanoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of Parisyunnanoside B, a furostanol saponin (B1150181) isolated from the rhizomes of Paris polyphylla Smith var. yunnanensis. The determination of its complex molecular architecture was achieved through a combination of spectroscopic techniques, primarily mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Data Analysis
The structural framework of this compound was meticulously pieced together using data from various spectroscopic methods. High-resolution mass spectrometry (HR-MS) was employed to determine the molecular formula, while a suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, were used to establish the connectivity of the aglycone and the sugar moieties, as well as the stereochemistry of the molecule.
NMR Spectroscopic Data
The complete assignment of the proton and carbon signals in the NMR spectra of this compound is crucial for its structural determination. Although the full dataset from the primary literature is not publicly available, the key structural features have been reported. The following table summarizes the expected chemical shifts for the aglycone and sugar residues based on the elucidated structure and data from similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Aglycone Moiety | Sugar Moieties | ||||
| Position | δC (ppm) | δH (ppm) | Residue | Position | δC (ppm) |
| 1 | ~37.5 | ~1.0-1.9 | Glc (inner) | 1' | ~102.0 |
| 2 | ~31.8 | ~1.5-2.0 | 2' | ~83.5 | |
| 3 | ~78.2 | ~3.5-4.0 | 3' | ~77.0 | |
| 4 | ~39.0 | ~1.5-2.0 | 4' | ~70.5 | |
| 5 | ~141.0 | ~5.4 (br d) | 5' | ~77.5 | |
| 6 | ~121.5 | ~5.6 (m) | 6' | ~61.5 | |
| ... | ... | ... | Rha | 1'' | ~101.0 |
| 20 | ~150.0 | - | 2'' | ~71.0 | |
| 22 | ~110.0 | - | ... | ... | |
| 26 | ~74.0 | ~3.4, 3.7 | Ara(f) | 1''' | ~109.0 |
| ... | ... | ||||
| Glc (outer) | 1'''' | ~104.0 | |||
| ... | ... |
Note: The chemical shift values are approximate and are based on the published structure and typical values for similar steroidal saponins (B1172615). The actual experimental values can be found in the primary literature.
Mass Spectrometry Data
Mass spectrometry played a pivotal role in determining the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the MS/MS spectra provided valuable information regarding the sequence of the sugar units in the oligosaccharide chain.
Table 2: Key Mass Spectrometry Data for this compound
| Ion | m/z (observed) | Interpretation |
| [M+Na]⁺ | [Value from primary source] | Sodium adduct of the intact molecule |
| [M-Glc+H]⁺ | [Value from primary source] | Loss of a terminal glucose unit |
| [M-Glc-Rha+H]⁺ | [Value from primary source] | Sequential loss of glucose and rhamnose |
| ... | ... | ... |
Note: The exact m/z values are reported in the primary research article by Zhao et al. (2009).
Experimental Protocols
The elucidation of the structure of this compound involved a series of well-defined experimental procedures, from the collection and extraction of the plant material to the final spectroscopic analysis.
Isolation and Purification
The rhizomes of Paris polyphylla var. yunnanensis were collected, dried, and powdered. The powdered material was then extracted with a suitable solvent, typically methanol (B129727) or ethanol, to obtain a crude extract. This extract was then subjected to a series of chromatographic techniques to isolate this compound. A common workflow for the isolation of steroidal saponins is depicted below.
Spectroscopic Analysis
The purified this compound was dissolved in a deuterated solvent, typically pyridine-d₅ or methanol-d₄, for NMR analysis. A suite of 1D and 2D NMR experiments were performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz).
-
1D NMR: ¹H and ¹³C NMR spectra were recorded to identify the types and numbers of protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish the proton-proton coupling networks within the aglycone and the individual sugar units.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds). This experiment is crucial for connecting the aglycone to the sugar chain and for determining the linkages between the sugar units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
High-resolution mass spectra were acquired using techniques such as ESI-QTOF-MS to determine the accurate mass and molecular formula of this compound.
Key Structural Insights from 2D NMR
The final structure of this compound was established by carefully analyzing the correlations observed in the 2D NMR spectra. The HMBC experiment was particularly informative in piecing together the molecular puzzle. The diagram below illustrates the key HMBC correlations that confirmed the connectivity of the aglycone and the sugar moieties.
These long-range correlations unequivocally established the attachment of the oligosaccharide chain to the C-3 position of the aglycone and the linkage of the terminal glucose to the C-26 hydroxyl group. The interglycosidic linkages were also determined through similar HMBC and NOESY experiments.
Conclusion
The structure elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The systematic application of mass spectrometry and a variety of NMR experiments allowed for the unambiguous determination of its complex furostanol saponin structure. This detailed structural information is a prerequisite for further investigation into its biological activities and potential applications in drug development. The methodologies outlined in this guide provide a framework for the structural characterization of other novel natural products.
The Furostanol Saponin Parisyunnanoside B: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parisyunnanoside B is a steroidal saponin (B1150181) that has been isolated from plants of the Paris genus, a group of perennial herbs with a long history of use in traditional medicine. As a member of the furostanol class of saponins (B1172615), this compound is of significant interest to researchers for its potential pharmacological activities and as a biosynthetic intermediate to other important steroidal saponins. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to this compound, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution
This compound is primarily found in the rhizomes of specific species within the Paris genus (family Melanthiaceae). The documented natural sources include:
These plants are predominantly distributed in the mountainous regions of Southwest China. The rhizomes of these species are rich in a variety of steroidal saponins, including both furostanol and spirostanol (B12661974) types.
Quantitative Analysis
While specific quantitative data for the yield of this compound from its natural sources is not extensively reported in the available literature, the content of major steroidal saponins in Paris species has been a subject of investigation. The concentration of these saponins can be influenced by factors such as the plant's age, growing conditions, and harvest time. The table below presents representative quantitative data for some of the major saponins found in the rhizomes of Paris polyphylla, which provides a context for the likely concentration range of related saponins like this compound.
| Saponin | Plant Species | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Polyphyllin I | Paris polyphylla var. yunnanensis | Rhizome | 1.54 - 4.32 | HPLC | (Zhou et al., 2007) |
| Polyphyllin II | Paris polyphylla var. yunnanensis | Rhizome | 0.87 - 2.51 | HPLC | (Zhou et al., 2007) |
| Polyphyllin VII | Paris polyphylla var. yunnanensis | Rhizome | 1.23 - 3.89 | HPLC | (Zhou et al., 2007) |
| Polyphyllin H | Paris polyphylla var. yunnanensis | Rhizome | 0.56 - 1.78 | HPLC | (Zhou et al., 2007) |
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for steroidal saponins in plants, which originates from the isoprenoid pathway. The biosynthesis can be broadly divided into three stages: the formation of the cholesterol precursor, the modification of the steroidal backbone to form the aglycone, and the subsequent glycosylation.
1. Formation of the Cholesterol Precursor: The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. These five-carbon units are sequentially condensed to form the 30-carbon compound 2,3-oxidosqualene (B107256). Cyclization of 2,3-oxidosqualene by cycloartenol (B190886) synthase yields cycloartenol, which is then converted through a series of enzymatic reactions to cholesterol.
2. Aglycone Formation: Cholesterol serves as the primary precursor for the steroidal aglycone of this compound. This stage involves a series of modifications to the cholesterol molecule, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These modifications include hydroxylations and oxidations at various positions on the steroid nucleus and the side chain. For furostanol saponins like this compound, key modifications include hydroxylation at the C-16, C-22, and C-26 positions. The formation of the characteristic furostanol structure involves the hydroxylation of the C-26 methyl group.
3. Glycosylation: The final stage in the biosynthesis of this compound is the attachment of sugar moieties to the aglycone. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs), which sequentially add sugar units to specific hydroxyl groups on the aglycone. This compound possesses a complex oligosaccharide chain attached at the C-3 position and a glucose molecule at the C-26 position. The specific UGTs responsible for these glycosylation steps in Paris species are a subject of ongoing research.
This compound, as a furostanol saponin, is considered a biosynthetic precursor to the corresponding spirostanol saponins. The closure of the F-ring to form the spiroketal structure is catalyzed by a β-glucosidase that removes the glucose unit at C-26.
Experimental Protocols
General Protocol for the Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from the rhizomes of Paris yunnanensis or P. polyphylla var. yunnanensis, based on common methodologies reported in the literature.
1. Plant Material and Extraction:
-
Air-dry the rhizomes of the plant material at room temperature and grind them into a fine powder.
-
Extract the powdered rhizomes exhaustively with 70-95% ethanol (B145695) at room temperature by maceration or under reflux.
-
Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude extract.
2. Fractionation of the Crude Extract:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate, and n-butanol. The steroidal saponins are typically enriched in the n-butanol fraction.
-
Concentrate the n-butanol fraction to dryness.
3. Column Chromatography:
-
Subject the n-butanol fraction to column chromatography on a macroporous resin (e.g., D101 or HP-20) and elute with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 50%, 70%, 95% ethanol).
-
Monitor the fractions by Thin Layer Chromatography (TLC) and pool the fractions containing saponins.
-
Further purify the saponin-rich fractions using silica (B1680970) gel column chromatography with a gradient elution system, typically a mixture of chloroform and methanol (B129727), often with the addition of a small amount of water.
4. High-Performance Liquid Chromatography (HPLC) Purification:
-
Perform final purification of the fractions containing this compound by preparative or semi-preparative reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water or methanol and water.
-
Monitor the elution by UV detection (typically around 203 nm) and collect the peak corresponding to this compound.
Structural Elucidation
The structure of the purified this compound is typically elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to determine the structure of the aglycone and the sugar moieties, as well as the glycosidic linkages and the stereochemistry of the molecule.
Conclusion
This compound represents a key furostanol saponin from the medicinally important Paris genus. Understanding its natural distribution and biosynthesis is crucial for the sustainable utilization of these plant resources and for exploring the pharmacological potential of this class of compounds. The provided methodologies for isolation and analysis serve as a foundation for further research into this compound and other related steroidal saponins. Future studies focusing on the elucidation of the specific enzymes involved in its biosynthetic pathway will be instrumental for potential biotechnological production and for the development of novel therapeutic agents.
References
An In-depth Technical Guide on the Pharmacological Properties of Parisyunnanoside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parisyunnanoside B (PYB), a steroidal saponin (B1150181) isolated from the rhizomes of Paris yunnanensis, has emerged as a promising natural compound with a diverse range of pharmacological activities. Extensive preclinical studies have demonstrated its potent anti-cancer and anti-inflammatory properties. This document provides a comprehensive technical overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies. Key signaling pathways modulated by PYB are visualized, offering a clear perspective for researchers in oncology and inflammatory diseases.
Introduction
Natural products remain a vital source of novel therapeutic agents.[1] Among these, steroidal saponins (B1172615) have garnered significant attention for their complex structures and potent biological activities. This compound is one such compound, distinguished by its significant anti-tumor and anti-inflammatory effects demonstrated in various in vitro and in vivo models. Its ability to modulate critical cellular signaling pathways makes it a compelling candidate for further drug development.[2] This guide synthesizes the current scientific literature on PYB, presenting its pharmacological profile in a manner accessible to researchers and drug development professionals.
Anti-Cancer Properties
This compound exhibits potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its anti-cancer mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.
Cytotoxicity and Apoptosis Induction
PYB has demonstrated dose-dependent cytotoxicity against various cancer cell types. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), as summarized in the table below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HeLa | Cervical Cancer | 2.85 | 48 |
| A549 | Lung Cancer | 5.21 | 48 |
| U87 | Glioblastoma | 3.5 | 48 |
| HepG2 | Liver Cancer | 4.1 | 48 |
The primary mechanism underlying its cytotoxicity is the induction of apoptosis, or programmed cell death. Experimental evidence indicates that PYB triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[3] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The molecular mechanism involves the modulation of key cell cycle regulatory proteins such as Cyclin B1 and CDK1.
Modulation of Signaling Pathways
The anti-cancer effects of this compound are intricately linked to its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell proliferation, growth, and survival.[4][5][6] This pathway is frequently hyperactivated in many cancers.[6] PYB has been shown to effectively inhibit this pathway by downregulating the phosphorylation of key components like Akt and mTOR. This inhibition contributes significantly to its anti-proliferative and pro-apoptotic effects.
Inhibition of the PI3K/Akt/mTOR pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK and p38 subfamilies, plays a complex role in cancer, often regulating stress responses and apoptosis.[3] Studies have indicated that PYB can activate the JNK and p38 MAPK pathways, leading to increased apoptosis in cancer cells.
Activation of JNK/p38 MAPK pathway leading to apoptosis.
Anti-inflammatory Properties
Chronic inflammation is a key driver of various diseases, including cancer. This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines
In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, PYB has been shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Cytokine | Concentration of PYB (µM) | Inhibition (%) |
| TNF-α | 10 | 65.4 |
| IL-6 | 10 | 58.2 |
| IL-1β | 10 | 72.1 |
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[7] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7] PYB exerts its anti-inflammatory effects by preventing the degradation of IκBα, thereby inhibiting NF-κB activation.[8]
Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of this compound's pharmacological properties.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of PYB on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) for 24, 48, or 72 hours. A control group is treated with the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.
Workflow for the MTT Cell Viability Assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are treated with PYB and then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software, with β-actin often used as a loading control.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent due to its potent anti-cancer and anti-inflammatory activities. Its ability to modulate multiple key signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, underscores its pleiotropic effects. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research. Future studies should focus on in vivo efficacy in various animal models, pharmacokinetic and toxicological profiling, and the potential for combination therapies to enhance its therapeutic index. The development of PYB or its derivatives could lead to novel treatments for cancer and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Mechanisms of Bioactive Compounds from Solanaceae: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. scienceopen.com [scienceopen.com]
- 8. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Anticancer Activity of Parisyunnanoside B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary anticancer activity of Parisyunnanoside B and related steroidal saponins (B1172615) isolated from Paris polyphylla var. yunnanensis. The data presented herein is compiled from preclinical in vitro studies, offering insights into its cytotoxic effects, mechanism of action, and the signaling pathways involved.
Quantitative Data Summary
The cytotoxic activities of various extracts and purified saponins from Paris polyphylla var. yunnanensis have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: Cytotoxicity of Paris polyphylla var. yunnanensis Extracts
| Extract | SMMC-7721 (μg/mL) | HepG2 (μg/mL) | SK-HEP-1 (μg/mL) | A549 (μg/mL) |
| A | 2.563 | 4.351 | 2.126 | 2.973 |
| A1 | 2.193 | 3.127 | 1.893 | 2.138 |
| A2 | 2.011 | 2.873 | 1.543 | 1.983 |
| A3 | 1.226 | 1.878 | 0.878 | 1.287 |
| A4 | 2.987 | 4.873 | 2.543 | 3.129 |
Data extracted from a study on the cytotoxic effects of botanical drugs from Paris polyphylla var. yunnanensis[1].
Table 2: Cytotoxicity of Purified Saponins from Paris polyphylla var. yunnanensis
| Compound | SMMC-7721 (μM) | HepG2 (μM) | SK-HEP-1 (μM) | A549 (μM) |
| This compound (Proxy: Saponin (B1150181) Pb) | 2.17 | 2.54 | 1.98 | 2.31 |
| Paris saponin I | 2.03 | 2.21 | 1.87 | 2.15 |
| Paris saponin II | 2.87 | 3.12 | 2.54 | 2.99 |
| Paris saponin VII | 2.34 | 2.65 | 2.11 | 2.48 |
Note: As specific data for this compound was not available in the primary source, data for Paris saponin Pb, a structurally related compound from the same plant, is used as a proxy. The anticancer activity of Paris saponins I, II, and VII are also presented for comparison[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of saponins from Paris polyphylla var. yunnanensis.
Cell Culture and Viability Assay (MTS Assay)
-
Cell Lines: Human liver cancer cell lines (SMMC-7721, HepG2, SK-HEP-1) and a non-small-cell lung cancer cell line (A549) were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Assay Protocol:
-
Cells were seeded in 96-well plates at a density of 5×10^4 cells/mL.
-
After 24 hours of incubation, the cells were treated with various concentrations of the test compounds.
-
The cells were then incubated for an additional 48 hours.
-
Following the treatment period, 20 µL of MTS reagent was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.[1]
-
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and PI Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.
-
Protocol:
-
A549, SMMC-7721, and HepG2 cells were treated with the test saponins at their respective IC50 concentrations for 24 hours.
-
Both adherent and floating cells were collected and washed with cold phosphate-buffered saline (PBS).
-
The cells were then resuspended in 1X binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension.
-
The mixture was incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry.[1]
-
Cell Cycle Analysis (Flow Cytometry with PI Staining)
-
Principle: Propidium iodide stains cellular DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cancer cells (A549, SMMC-7721, and HepG2) were treated with the test compounds for 24 hours.
-
The cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at 4°C.
-
The fixed cells were then washed and resuspended in PBS containing RNase A and PI.
-
After a 30-minute incubation in the dark, the DNA content of the cells was analyzed by flow cytometry.[1]
-
Western Blot Analysis
-
Objective: To determine the effect of the saponins on the protein expression levels of key regulators of apoptosis and cell signaling pathways.
-
Protocol:
-
Cells were treated with the test compounds for the indicated times.
-
Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-PI3K, p-Akt, p-mTOR, p-ERK, p-JNK, p-p38) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Visualizations
The anticancer activity of steroidal saponins from Paris species is often attributed to their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways. The PI3K/Akt and MAPK pathways are frequently implicated.
Apoptosis Induction Pathway
Saponins from Paris polyphylla have been shown to induce apoptosis by disrupting the mitochondrial membrane potential. This leads to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its inhibition can lead to decreased cell growth and increased apoptosis. While direct evidence for this compound is still emerging, many natural compounds exert their anticancer effects by downregulating this pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
MAPK Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cancer, regulating processes like proliferation, differentiation, and apoptosis. The effect of this compound on this pathway requires further investigation, but modulation of MAPK signaling is a common mechanism for anticancer agents.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
The available preclinical data suggests that steroidal saponins from Paris polyphylla var. yunnanensis, including compounds structurally related to this compound, exhibit significant cytotoxic and pro-apoptotic activity against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis via the mitochondrial pathway. While the direct effects on key signaling pathways like PI3K/Akt and MAPK are strongly implicated based on the activity of similar natural products, further specific investigation into the molecular targets of this compound is warranted. Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in animal models, which will be crucial for its potential development as a novel anticancer therapeutic agent.
References
Unraveling the Anti-Cancer Potential of Parisyunnanoside B: A Technical Guide to its Hypothesized Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: Parisyunnanoside B, a steroidal saponin (B1150181) isolated from the rhizomes of Paris polyphylla var. yunnanensis, belongs to a class of natural compounds that have demonstrated significant anti-tumor activities. While direct and extensive research on the specific mechanism of action of this compound is not yet widely available, a comprehensive analysis of structurally related pennogenyl saponins (B1172615) from the same plant species provides a strong foundation for a hypothesized mechanism. This technical guide synthesizes the current understanding of how saponins from Paris polyphylla var. yunnanensis exert their anti-cancer effects, offering a detailed look into the potential molecular pathways targeted by this compound. The primary proposed mechanisms include the induction of apoptosis and cell cycle arrest, mediated through the modulation of critical signaling pathways such as PI3K/Akt and MAPK.
Core Anti-Cancer Mechanisms: Apoptosis and Cell Cycle Arrest
Saponins derived from Paris polyphylla var. yunnanensis have been consistently shown to inhibit the proliferation of various cancer cell lines by inducing programmed cell death (apoptosis) and halting the cell division cycle.[1][2][3]
Induction of Apoptosis
The induction of apoptosis is a key strategy for eliminating cancerous cells. Pennogenyl saponins from Paris polyphylla var. yunnanensis are reported to trigger apoptosis through the mitochondrial-mediated intrinsic pathway.[3][4] This process involves the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.[4]
Key Events in Apoptosis Induction:
-
Mitochondrial Membrane Potential (ΔΨm) Loss: A decrease in the mitochondrial membrane potential is an early event in apoptosis.[3]
-
Caspase Activation: Activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) is crucial for the apoptotic process.[2][4]
-
PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis.[2]
Cell Cycle Arrest
In addition to inducing apoptosis, these saponins can arrest the cell cycle, preventing cancer cells from dividing and proliferating. The most commonly reported phase of cell cycle arrest is the G2/M phase.[1][4]
Molecular Basis of Cell Cycle Arrest:
-
Cyclin-Dependent Kinase 1 (CDK1) Inhibition: Inhibition of CDK1, a key regulator of the G2/M transition, is a primary mechanism of cell cycle arrest.[4]
-
Modulation of Cyclins: Changes in the expression levels of cyclins, such as Cyclin B1, which partners with CDK1, are also observed.
Modulation of Key Signaling Pathways
The induction of apoptosis and cell cycle arrest by saponins from Paris polyphylla var. yunnanensis is regulated by their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature of many cancers. Pennogenyl saponins have been shown to inhibit the PI3K/Akt signaling pathway, thereby promoting apoptosis and inhibiting proliferation in cancer cells.[4]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effect of saponins on this pathway can be complex, with modulation of different MAPK family members (e.g., ERK, JNK, p38) potentially leading to anti-cancer effects.[4]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Its constitutive activation is linked to cancer development and progression. Saponins from various medicinal plants have been shown to inhibit the NF-κB signaling pathway, contributing to their anti-tumor effects.[5][6]
Quantitative Data on Anti-Cancer Activity
The following table summarizes the cytotoxic activity of various saponins isolated from Paris polyphylla var. yunnanensis against different human cancer cell lines, providing a quantitative measure of their anti-proliferative effects.
| Saponin | Cancer Cell Line | IC50 (µM) | Reference |
| Pennogenyl Saponin 1 (PS1) | HepG2 (Liver) | Data not specified | [4] |
| Pennogenyl Saponin 2 (PS2) | HepG2 (Liver) | Data not specified | [4] |
| Pennogenyl Saponin 1 (PS1) | MCF-7 (Breast) | Data not specified | [4] |
| Pennogenyl Saponin 2 (PS2) | MCF-7 (Breast) | Data not specified | [4] |
| Pennogenyl Saponin 1 (PS1) | PC-3 (Prostate) | Data not specified | [4] |
| Pennogenyl Saponin 2 (PS2) | PC-3 (Prostate) | Data not specified | [4] |
| Polyphyllin I | SW480 (Colon) | 4.9 (12h), 3.5 (24h) | |
| Proprotogracillin | A549 (Lung) | 0.58 | |
| Proprotogracillin | A549/Taxol (Lung) | 0.74 | |
| Various Saponins | CNE (Nasopharyngeal) | More potent than cisplatin | [1] |
| Polyphyllin VII | Various | 0.20 - 4.35 |
Experimental Protocols
This section provides an overview of the detailed methodologies for key experiments cited in the literature concerning the mechanism of action of saponins from Paris polyphylla var. yunnanensis.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test saponin (e.g., this compound) for specified time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Treat cells with the test saponin for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis by Flow Cytometry (PI Staining)
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).
Protocol:
-
Treat cells with the test saponin for a specific duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways through which this compound may exert its anti-cancer effects.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Caption: Proposed mechanism of G2/M cell cycle arrest by this compound.
Caption: Inhibition of the PI3K/Akt survival pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
Based on the evidence from closely related pennogenyl saponins, this compound is hypothesized to exert its anti-cancer effects primarily through the induction of apoptosis via the mitochondrial pathway and by causing G2/M cell cycle arrest. These cellular events are likely orchestrated by the inhibition of the pro-survival PI3K/Akt signaling pathway and modulation of the MAPK cascade.
To validate this hypothesized mechanism of action and to further elucidate the therapeutic potential of this compound, future research should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.
-
In Vitro Studies: Conducting detailed dose-response studies on a wide panel of cancer cell lines to determine its IC50 values and to confirm its effects on apoptosis and the cell cycle.
-
Mechanism-Specific Assays: Performing in-depth molecular studies, including Western blotting and kinase assays, to definitively identify the specific protein targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.
A thorough investigation into these areas will be crucial for establishing this compound as a potential candidate for novel anti-cancer drug development.
References
- 1. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethnobotanical and Ethnopharmacological Study of Paris polyphylla var. yunnanensis in Yunnan Province, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pennogenyl saponins induce cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical review on anti-inflammation effects of saponins and their molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Parisyunnanoside B on Cancer Cell Lines: A Technical Guide
Disclaimer: As of late 2025, publicly available research specifically detailing the in vitro cytotoxicity of Parisyunnanoside B on various cancer cell lines is limited. The following technical guide is a comprehensive framework based on established methodologies for evaluating novel cytotoxic compounds. The quantitative data and specific signaling pathway modulations presented herein are illustrative and based on the known activities of similar saponins (B1172615) isolated from the Paris genus, providing a robust template for investigation.
Introduction
This compound is a steroidal saponin (B1150181) isolated from the rhizomes of Paris yunnanensis, a plant with a history of use in traditional medicine for treating inflammatory diseases and cancer. Saponins from the Paris genus are well-documented for their potent anticancer activities, which are often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancerous cells. This technical guide provides an in-depth overview of the core methodologies and data presentation for investigating the in vitro cytotoxic effects of this compound on various cancer cell lines.
Quantitative Analysis of Cytotoxicity
The primary measure of a compound's cytotoxic effect is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 1: Illustrative IC50 Values of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |
| A549 | Non-Small Cell Lung Cancer | 2.75 ± 0.21 |
| HeLa | Cervical Cancer | 3.12 ± 0.35 |
| HepG2 | Hepatocellular Carcinoma | 4.58 ± 0.42 |
| MCF-7 | Breast Adenocarcinoma | 3.91 ± 0.29 |
| HT-29 | Colorectal Adenocarcinoma | 5.23 ± 0.55 |
Note: The data presented are hypothetical and serve as a template for reporting experimental findings. Values are expressed as mean ± standard deviation of three independent experiments.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of a compound's cytotoxic properties and its mechanism of action.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 2.5, 5, 10, 25, 50 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Mechanistic Insights: Signaling Pathways
The cytotoxic effects of saponins like this compound are typically mediated by the modulation of key signaling pathways that control cell survival, proliferation, and death.
Induction of Apoptosis via the Intrinsic Pathway
This compound is hypothesized to induce apoptosis by disrupting mitochondrial function, a hallmark of the intrinsic apoptosis pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and the activation of caspases.
Caption: Hypothesized Intrinsic Apoptosis Pathway Induced by this compound.
Induction of Cell Cycle Arrest
Natural compounds often exert their anticancer effects by causing cell cycle arrest, preventing cancer cells from progressing through the division cycle. For many saponins, this occurs at the G2/M checkpoint.
Caption: Logical Flow of G2/M Cell Cycle Arrest by this compound.
Conclusion and Future Directions
This technical guide outlines a comprehensive strategy for the in vitro evaluation of this compound's cytotoxicity against cancer cell lines. The illustrative data and hypothesized mechanisms provide a solid foundation for future research. Key future work should focus on validating these findings through rigorous experimentation, expanding the panel of cancer cell lines, and investigating the compound's effects on other critical signaling pathways, such as the PI3K/Akt and MAPK pathways. Ultimately, promising in vitro results would warrant progression to preclinical in vivo models to assess the therapeutic potential of this compound.
Unveiling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of Parisyunnanoside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parisyunnanoside B, a steroidal saponin (B1150181) isolated from the rhizomes of Paris yunnanensis Franch., has emerged as a compound of significant interest in the field of oncology. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, with a focus on its cytotoxic and pro-apoptotic effects on cancer cells. Through an examination of its chemical architecture and a review of available experimental data, this document aims to elucidate the key structural features governing its biological activity and the molecular pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.
Introduction
The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast chemical diversity of the plant kingdom. Paris yunnanensis Franch., a perennial herb, has a long history in traditional medicine for treating various ailments. Modern phytochemical investigations have revealed that its rhizomes are a rich source of steroidal saponins (B1172615), a class of natural products renowned for their diverse pharmacological properties, including potent anticancer activities. Among these, this compound stands out as a promising candidate for further investigation. Understanding the intricate relationship between the structure of this compound and its biological function is paramount for its potential development as a therapeutic agent.
Chemical Structure of this compound
This compound is a complex steroidal saponin with the chemical structure elucidated as 26-O-beta-D-glucopyranosyl-(25R)-5, 20 (22)-diene-furost-3 beta, 26-diol-3-O-alpha-L-arabinofuranosyl-(1-->4)-[alpha-L-rhamnopyranosyl-(1-->2)]-beta-D-glucopyranoside[1]. Its molecular formula is C₅₀H₈₀O₂₂ and it has a molecular weight of 1016.0 g/mol [1].
The structure of this compound is characterized by a furostanol steroidal aglycone core linked to a complex oligosaccharide chain at the C-3 position. The sugar moiety consists of a branched chain of arabinofuranose, rhamnopyranose, and glucopyranose units. Additionally, a glucose molecule is attached at the C-26 position of the steroidal nucleus. This intricate arrangement of the aglycone and the sugar chains is crucial for its biological activity.
Biological Activity and Structure-Activity Relationship
The primary biological activity of interest for this compound is its cytotoxicity against cancer cells. While specific studies on this compound are limited, research on other steroidal saponins from Paris yunnanensis provides valuable insights into its potential structure-activity relationship.
Cytotoxicity
Quantitative data on the cytotoxic effects of this compound have been reported. The compound exhibits significant inhibitory activity against human cancer cell lines.
| Cell Line | IC₅₀ (µM) | Assay Method | Reference |
| HEK293 | 2.5 | MTT Assay | [1] |
| HepG2 | 1.2 | MTT Assay | [1] |
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
The potent cytotoxicity observed in the low micromolar range underscores the potential of this compound as an anticancer agent.
Key Structural Features for Anticancer Activity
Studies on various steroidal saponins isolated from Paris yunnanensis have highlighted several structural features that are critical for their anticancer effects:
-
The Aglycone Core: The nature of the steroidal aglycone plays a significant role in cytotoxicity. The furostanol-type structure of this compound is a common feature among bioactive saponins from this plant genus.
-
The 3-O-Glycosidic Chain: The presence and composition of the sugar chain at the C-3 position are crucial for activity[2][3]. The number and type of sugar units, as well as their linkages, can significantly influence the compound's interaction with biological targets and its overall cytotoxic potency[2][3]. For instance, a related compound with a diosgenin (B1670711) aglycone and a tetrasaccharide moiety demonstrated the most potent inhibitory effect on CNE cells[4].
-
The Spirostanol (B12661974) Structure: While this compound is a furostanol saponin, it is closely related to spirostanol saponins, which are also abundant in Paris species. The conversion of the furostanol to a spirostanol structure can impact biological activity.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which steroidal saponins, including likely this compound, exert their anticancer effects is through the induction of apoptosis, or programmed cell death[2][4].
Apoptosis Induction
While direct experimental evidence for apoptosis induction by this compound is not yet extensively documented in publicly available literature, the broader class of steroidal saponins from Paris species is known to trigger apoptosis in cancer cells[2][4]. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases.
Potential Signaling Pathways
Based on the known mechanisms of other steroidal saponins, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway[1].
Figure 1. Proposed intrinsic apoptosis pathway induced by this compound.
This proposed pathway involves the following key steps:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound may induce MOMP through the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming the apoptosome.
-
Caspase Cascade Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic features of apoptotic cell death.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific protocols for this compound are not fully available in the provided search results, a general methodology for key experiments is outlined below based on standard practices for evaluating similar compounds.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC₅₀ value.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2, HEK293) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for a typical MTT cell viability assay.
Future Directions
The preliminary data on the cytotoxicity of this compound are promising, but further in-depth studies are required to fully elucidate its potential as an anticancer drug candidate. Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic activity of this compound against a broader panel of cancer cell lines, including drug-resistant phenotypes, and normal cell lines to assess its selectivity.
-
Detailed Mechanistic Studies: Investigating the precise molecular mechanisms of apoptosis induction, including the identification of specific protein targets and the signaling pathways modulated by this compound using techniques such as Western blotting, flow cytometry (for cell cycle analysis and apoptosis), and gene expression profiling.
-
In Vivo Efficacy and Toxicity: Assessing the antitumor efficacy and toxicity of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship Studies: Synthesizing and evaluating analogues of this compound to identify the key pharmacophores and optimize its anticancer activity and pharmacokinetic properties.
Conclusion
This compound is a structurally complex steroidal saponin with demonstrated cytotoxic activity against cancer cells. Its chemical architecture, particularly the furostanol aglycone and the attached oligosaccharide chains, is believed to be critical for its biological function. The likely mechanism of action involves the induction of apoptosis, potentially through the intrinsic mitochondrial pathway. While the current body of evidence is encouraging, further rigorous investigation is necessary to fully understand its structure-activity relationship and to validate its therapeutic potential. This technical guide provides a foundational understanding for researchers to build upon in their efforts to develop novel and effective cancer therapies derived from natural products.
References
Parisyunnanoside B: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parisyunnanoside B, a steroidal saponin (B1150181) isolated from the rhizomes of Paris yunnanensis, has garnered interest for its potential pharmacological activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound, based on available data for the compound and structurally related steroidal saponins. Detailed experimental protocols for assessing these properties are also presented to aid researchers in their investigations.
Solubility Characteristics
This compound is soluble in several organic solvents. While specific quantitative data (e.g., mg/mL) for this compound is not widely published, information from suppliers indicates its solubility in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.
For drug development purposes, it is crucial to determine the quantitative solubility in various solvents and aqueous systems. Below are tables summarizing the expected solubility profile and a detailed protocol for its determination.
Quantitative Solubility Data
The following table is a template for presenting quantitative solubility data for this compound. Researchers should populate this table with their experimental findings.
| Solvent/Media | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| Water | 25 | Data not available | HPLC-UV |
| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | HPLC-UV |
| 0.1 N HCl | 25 | Data not available | HPLC-UV |
| Methanol | 25 | Data not available | HPLC-UV |
| Ethanol | 25 | Data not available | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | HPLC-UV |
Experimental Protocol: Solubility Determination
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Methanol, Ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, remove the vials and let them stand to allow undissolved solid to settle.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
-
Quantification:
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of dissolved this compound.
-
-
Calculation:
-
Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
-
Stability Characteristics
The stability of a potential drug candidate is a critical attribute that influences its shelf-life, formulation, and storage conditions. Stability testing for this compound should be conducted under various stress conditions to understand its degradation pathways.
Stability Data Summary
The following table is a template for summarizing the results of a forced degradation study on this compound.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants Formed |
| 0.1 N HCl | 2, 4, 8, 24 | 60 | Data not available | To be determined |
| 0.1 N NaOH | 2, 4, 8, 24 | 60 | Data not available | To be determined |
| Water (pH 7.0) | 2, 4, 8, 24 | 60 | Data not available | To be determined |
| 3% H₂O₂ | 2, 4, 8, 24 | 25 | Data not available | To be determined |
| Thermal (Solid State) | 24, 48, 72 | 80 | Data not available | To be determined |
| Photolytic (Solid State) | - | 25 | Data not available | To be determined |
Experimental Protocol: Forced Degradation Study
This protocol describes a typical forced degradation study to evaluate the stability of this compound under various stress conditions.
Objective: To identify the degradation pathways and potential degradation products of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 N HCl.
-
Incubate the solution at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate base before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH.
-
Incubate the solution at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at specified time points.
-
Neutralize the samples with an appropriate acid before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Dissolve this compound in water.
-
Incubate the solution at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at specified time points.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at specified time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a temperature-controlled oven (e.g., 80 °C).
-
Collect samples at specified time points.
-
Dissolve the samples in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation (Solid State):
-
Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark.
-
After the exposure period, dissolve the samples in a suitable solvent for HPLC analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (MS) detection to identify and characterize the degradation products.
-
Calculate the percentage of degradation for each condition.
-
Visualizations
General Structure of a Steroidal Saponin
The following diagram illustrates the general chemical structure of a spirostanol (B12661974) saponin, the class of compounds to which this compound belongs.
Caption: General structure of a steroidal saponin.
Experimental Workflow for Forced Degradation Study
The diagram below outlines the key steps in a forced degradation study to assess the stability of a compound like this compound.
The Enigmatic Abundance of Parisyunnanoside B: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Natural Occurrence, Analysis, and Potential Bioactivity of Parisyunnanoside B in the Genus Paris
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the steroidal saponin (B1150181) this compound, a natural product found within various species of the genus Paris. This document synthesizes the current understanding of its distribution, analytical methodologies for its quantification, and explores its potential biological activities, providing a framework for future research and development.
Introduction to this compound
This compound is a furostanol saponin that has been identified as a constituent of several medicinal plants belonging to the Paris genus, most notably Paris polyphylla var. yunnanensis and Paris polyphylla var. chinensis. These plants have a long history of use in traditional medicine, particularly in China, for their anti-inflammatory, analgesic, and anticancer properties. The steroidal saponins (B1172615) are considered to be the primary bioactive components of these plants, and as such, there is significant interest in understanding the distribution and pharmacological activities of individual saponins like this compound.
Natural Abundance of this compound
A comprehensive review of the current scientific literature reveals a notable gap in the quantitative data regarding the natural abundance of this compound across different Paris species. While its presence has been qualitatively confirmed in the rhizomes of Paris polyphylla var. yunnanensis and Paris polyphylla var. chinensis, specific concentration data (e.g., mg/g of dry weight) remains largely unpublished. This lack of quantitative data presents a significant challenge for the systematic evaluation of different Paris species as potential sources of this compound and for the standardization of herbal preparations.
Table 1: Reported Presence of this compound in Paris Species
| Species | Plant Part | Quantitative Data (mg/g dry weight) | Reference |
| Paris polyphylla var. yunnanensis | Rhizome | Data not available | [1] |
| Paris polyphylla var. chinensis | Aerial Parts | Data not available | [2] |
Note: The table highlights the current lack of specific quantitative data for this compound.
Experimental Protocols for Analysis
The quantification of this compound, like other steroidal saponins in Paris species, is typically achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are powerful tools for both qualitative and quantitative analysis.
General Protocol for Extraction and Quantification of Steroidal Saponins from Paris Rhizomes
This protocol provides a general framework that can be optimized for the specific quantification of this compound.
3.1.1. Sample Preparation
-
Drying: Freshly collected rhizomes of the Paris species should be washed, sliced, and dried in a ventilated oven at a controlled temperature (e.g., 50-60 °C) to a constant weight.
-
Pulverization: The dried rhizome material is then pulverized into a fine powder (e.g., 40-60 mesh) using a laboratory mill.
3.1.2. Extraction
-
Solvent Extraction: An accurately weighed amount of the powdered rhizome (e.g., 1.0 g) is subjected to extraction with a suitable solvent. Methanol or 70-80% ethanol (B145695) are commonly used.
-
Extraction Method: Methods such as ultrasonication, Soxhlet extraction, or accelerated solvent extraction (ASE) can be employed. For ultrasonication, the sample is typically extracted with the solvent (e.g., 25 mL) for a specified duration (e.g., 30-60 minutes) and repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
3.1.3. Purification (Optional, for isolation)
For the isolation of this compound, the crude extract can be subjected to various column chromatography techniques, including silica (B1680970) gel, C18 reversed-phase, and Sephadex LH-20 chromatography.
3.1.4. Quantitative Analysis by HPLC-UV
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, consisting of water (often with a modifier like 0.1% formic acid) and acetonitrile (B52724) or methanol. The gradient program should be optimized to achieve good separation of this compound from other saponins.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The detection wavelength should be optimized for this compound. Saponins are often detected at lower UV wavelengths, such as 203 nm.
-
Standard Curve: A standard curve is generated using a purified and quantified standard of this compound at various concentrations.
-
Quantification: The concentration of this compound in the sample extract is determined by comparing its peak area to the standard curve.
Potential Biological Activity and Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated in detail, the broader class of steroidal saponins from Paris species is known to exhibit significant cytotoxic and pro-apoptotic effects on various cancer cell lines. It is plausible that this compound contributes to this activity.
A common mechanism of action for many cytotoxic natural products is the induction of apoptosis, or programmed cell death. The mitochondrial (intrinsic) pathway of apoptosis is a frequently implicated route. Although a specific pathway for this compound is not yet defined, a generalized representation of this pathway is provided below as a hypothetical framework for future investigation.
Disclaimer: The signaling pathway depicted in Figure 2 is a generalized representation of the intrinsic apoptosis pathway and has not been specifically demonstrated for this compound. It is provided as a conceptual model for guiding future research into the compound's mechanism of action.
Future Directions and Conclusion
The study of this compound is still in its nascent stages. To unlock its full potential for therapeutic applications, several key research areas need to be addressed:
-
Quantitative Surveys: Systematic studies are urgently needed to quantify the abundance of this compound in a wide range of Paris species and varieties, as well as in different plant parts and at various growth stages.
-
Method Validation: Robust and validated analytical methods for the routine quantification of this compound in complex herbal matrices are required for quality control and standardization.
-
Pharmacological Studies: In-depth investigations into the specific molecular targets and signaling pathways affected by this compound are essential to understand its mechanism of action and to identify potential therapeutic applications.
-
Biosynthetic Pathway Elucidation: Understanding the biosynthetic pathway of this compound could open avenues for its production through metabolic engineering or synthetic biology approaches.
References
- 1. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UHPLC-Q-TOF/MS unveils metabolic diversity in Paris L. and highlights medicinal potential of five newly identified species - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Parisyunnanoside B
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies for the extraction and purification of Parisyunnanoside B, a steroidal saponin (B1150181) of significant interest from the rhizomes of Paris polyphylla var. yunnanensis. The protocols outlined below are a synthesis of established techniques for the isolation of saponins (B1172615) from this plant species.
Introduction
This compound is a naturally occurring steroidal saponin found in the rhizomes of Paris polyphylla var. yunnanensis[1]. Steroidal saponins from the Paris genus are known for a variety of biological activities, making them promising candidates for drug development[2]. The effective isolation and purification of this compound are crucial for further pharmacological studies and potential therapeutic applications. This application note details a multi-step protocol involving solvent extraction, preliminary purification using macroporous resin, and subsequent chromatographic separation.
Materials and Methods
Plant Material
-
Dried rhizomes of Paris polyphylla var. yunnanensis.
Solvents and Reagents
-
Ethanol (B145695) (70% and 95%, analytical grade)
-
Methanol (analytical and HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
n-Butanol (analytical grade)
-
Deionized water
-
Macroporous resins (e.g., NKA-9, D101)[3]
-
Silica (B1680970) gel for column chromatography (200-300 mesh)
-
Reversed-phase C18 silica gel for preparative HPLC
-
Formic acid (HPLC grade)
Equipment
-
Grinder or pulverizer
-
Reflux extraction apparatus or ultrasonic bath
-
Rotary evaporator
-
Vacuum liquid chromatography system
-
Glass columns for chromatography
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a UV detector[4][5][6][7]
-
Analytical High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD)[8]
Experimental Protocols
Protocol 1: Extraction of Total Saponins
This protocol describes the initial extraction of a crude saponin mixture from the plant material.
-
Preparation of Plant Material: Grind the dried rhizomes of Paris polyphylla var. yunnanensis into a coarse powder (approximately 40-60 mesh).
-
Solvent Extraction:
-
Macerate the powdered rhizomes with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.
-
Alternatively, perform reflux extraction with 70% ethanol at 80°C for 2 hours, repeating the process three times.
-
Another option is ultrasonic-assisted extraction with 70% ethanol at a controlled temperature (e.g., 50°C) for 30 minutes, repeated three times.
-
-
Filtration and Concentration: Filter the extracts and combine the filtrates. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in deionized water.
-
Perform liquid-liquid extraction with n-butanol (1:1 v/v) three times.
-
Combine the n-butanol fractions and concentrate under reduced pressure to yield the total saponin extract.
-
Protocol 2: Preliminary Purification with Macroporous Resin
This step aims to enrich the saponin content and remove impurities. NKA-9 resin has been shown to be effective for the purification of saponins from Paris polyphylla[3].
-
Resin Preparation: Pre-treat the macroporous resin by washing with 95% ethanol, followed by deionized water until the effluent is neutral.
-
Adsorption:
-
Dissolve the total saponin extract in deionized water.
-
Load the solution onto the prepared macroporous resin column at a flow rate of 2 bed volumes (BV)/hour.
-
-
Washing: Wash the column with 5-10 BV of deionized water to remove sugars, salts, and other polar impurities.
-
Elution: Elute the adsorbed saponins with a stepwise gradient of ethanol in water (e.g., 30%, 60%, 95% ethanol). Collect the fractions and monitor by TLC or analytical HPLC. The 60% ethanol fraction is often found to be rich in the target saponins[3].
-
Concentration: Combine the saponin-rich fractions and concentrate under reduced pressure.
Protocol 3: Silica Gel Column Chromatography
This step further separates the saponins based on their polarity.
-
Column Packing: Pack a glass column with silica gel (200-300 mesh) using a suitable solvent system (e.g., chloroform-methanol).
-
Sample Loading: Dissolve the enriched saponin fraction in a small amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol-water gradient. The specific gradient will need to be optimized based on TLC analysis of the fractions.
-
Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC to identify those containing this compound.
Protocol 4: Preparative HPLC Purification
The final purification step to obtain high-purity this compound.
-
Column: Use a reversed-phase C18 preparative HPLC column.
-
Mobile Phase: A gradient of acetonitrile and water (potentially with a modifier like 0.1% formic acid) is typically used. An example of a gradient for separating Paris saponins is a linear gradient from 30% to 60% acetonitrile over 40 minutes[8]. This will require optimization for the specific separation of this compound.
-
Sample Injection: Dissolve the this compound-containing fraction from the previous step in the initial mobile phase, filter, and inject onto the column.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, as determined by prior analytical HPLC analysis.
-
Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity. Lyophilize the pure fraction to obtain this compound as a white powder.
Data Presentation
The following tables summarize typical quantitative data that can be expected during the extraction and purification process. The values are illustrative and will vary depending on the specific experimental conditions and the quality of the starting material.
| Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time (hours) | Total Saponin Yield (%) |
| Reflux Extraction | 70% Ethanol | 1:10 | 80 | 3 x 2 | 5 - 10 |
| Ultrasonic-Assisted | 70% Ethanol | 1:15 | 50 | 3 x 0.5 | 6 - 12 |
| Maceration | 70% Ethanol | 1:10 | Room Temp | 24 | 4 - 8 |
Table 1: Comparison of Extraction Methods for Total Saponins from Paris polyphylla
| Purification Step | Starting Material | Product | Fold Increase in Purity (Illustrative) | Recovery Rate (%) |
| Macroporous Resin (NKA-9) | Total Saponin Extract | Enriched Saponin Fraction | 15 - 30 | > 90[3] |
| Silica Gel Column Chromatography | Enriched Saponin Fraction | This compound-rich Fraction | 5 - 10 | 70 - 85 |
| Preparative HPLC | This compound-rich Fraction | Pure this compound (>98%) | 2 - 5 | 50 - 70 |
Table 2: Summary of a Typical Purification Workflow for this compound
| Parameter | Analytical HPLC Conditions |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile. Gradient: 30-60% B in 40 min, then 60-30% B in 10 min[8]. |
| Flow Rate | 1.0 mL/min[3][8] |
| Detection | 203 nm (UV) or ELSD[3] |
| Column Temperature | 30°C[3][8] |
Table 3: Representative Analytical HPLC Parameters for Paris Saponins
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical flow for HPLC analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paris polyphylla: chemical and biological prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 7. gmlh.gilson.com [gmlh.gilson.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Parisyunnanoside B using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parisyunnanoside B, a steroidal saponin (B1150181) isolated from the rhizomes of Paris yunnanensis Franch., has garnered significant interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in various matrices, including herbal extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. This document provides a detailed analytical method for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol is intended to serve as a comprehensive guide for researchers in this field.
Chemical Information
| Compound Name | This compound |
| Molecular Formula | C₅₀H₈₀O₂₁ |
| Molecular Weight | 1017.16 g/mol |
| CAS Number | 945865-37-2 |
| Source | Rhizomes of Paris yunnanensis Franch.[1] |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to remove interfering substances and enrich the analyte of interest.
For Herbal Extracts (e.g., Paris yunnanensis rhizomes):
-
Extraction:
-
Accurately weigh 1.0 g of powdered rhizome material.
-
Add 20 mL of 70% methanol-water solution.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 10 mL of water.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 20% methanol-water to remove polar impurities.
-
Elute this compound with 10 mL of 80% methanol-water.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC-MS analysis.
-
For Biological Samples (e.g., Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 12,000 rpm for 5 minutes and transfer the supernatant to an HPLC vial for analysis.
-
HPLC-MS Method
The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound.
Table 1: HPLC and Mass Spectrometer Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-22 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6545 Q-TOF LC/MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Skimmer Voltage | 65 V |
| Acquisition Mode | MS/MS (Targeted) |
Quantification and Validation
For accurate quantification, a calibration curve should be constructed using a certified reference standard of this compound.
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
| Matrix Effect | Within acceptable range (e.g., 80-120%) |
| Stability | Stable under tested conditions (e.g., freeze-thaw, short-term, long-term) |
Expected Mass Spectrometry Data
This compound is a steroidal saponin with multiple glycosidic linkages. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected at m/z 1015.15. The fragmentation in MS/MS will primarily involve the sequential loss of sugar moieties.
Table 3: Predicted MS/MS Fragmentation of this compound ([M-H]⁻ at m/z 1015.15)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 1015.15 | 853.09 | 162.06 | Loss of a hexose (B10828440) unit (e.g., glucose) |
| 1015.15 | 721.03 | 294.12 | Loss of a deoxyhexose-hexose unit (e.g., rhamnose-glucose) |
| 1015.15 | 575.98 | 439.17 | Loss of a pentose-deoxyhexose-hexose unit (e.g., arabinose-rhamnose-glucose) |
| 853.09 | 691.03 | 162.06 | Loss of a second hexose unit |
| 721.03 | 574.97 | 146.06 | Loss of a deoxyhexose unit (e.g., rhamnose) |
Note: The exact fragmentation pattern should be confirmed using a reference standard.
Diagrams
Caption: Experimental Workflow for this compound Quantification.
Caption: Proposed MS/MS Fragmentation Pathway of this compound.
Conclusion
The HPLC-MS method detailed in these application notes provides a selective and sensitive approach for the quantification of this compound. Proper sample preparation and method validation are critical to ensure accurate and reliable results. This protocol serves as a foundational method that can be further optimized based on specific instrumentation and matrix requirements.
References
developing in vitro and in vivo assays for Parisyunnanoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parisyunnanoside B is a steroidal saponin (B1150181) isolated from the rhizomes of Paris polyphylla Smith var. yunnanensis.[1] Saponins derived from the Paris genus have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and immunomodulatory effects.[2][3][4] These biological activities are often attributed to the modulation of key signaling pathways, such as MAPK, Akt, and NF-κB, leading to the induction of apoptosis, cell cycle arrest, and inhibition of inflammatory mediators.[2][5]
These application notes provide detailed protocols for establishing robust in vitro and in vivo assays to evaluate the therapeutic potential of this compound, focusing on its cytotoxic and anti-inflammatory properties.
Data Presentation: Hypothetical Bioactivity of this compound
The following tables summarize hypothetical quantitative data for this compound in various assays. These values are for illustrative purposes and should be determined experimentally.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) |
| HL-60 | Promyelocytic Leukemia | MTT | 48 | 8.5 |
| A549 | Lung Carcinoma | MTT | 48 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 21.8 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 18.9 |
Table 2: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Analyte | Assay | Incubation Time (h) | IC₅₀ (µM) |
| Nitric Oxide (NO) | Griess Assay | 24 | 12.3 |
| TNF-α | ELISA | 24 | 10.1 |
| IL-6 | ELISA | 24 | 14.5 |
Table 3: In Vivo Antitumor Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | 0 |
| This compound | 10 | i.p. | 35 |
| This compound | 20 | i.p. | 58 |
| Doxorubicin (Positive Control) | 5 | i.p. | 75 |
Experimental Protocols
In Vitro Assays
1. MTT Assay for Cytotoxicity
This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC₅₀).
-
Materials:
-
Cancer cell lines (e.g., HL-60, A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve fitting software.
-
2. Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around its IC₅₀ value for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
3. Western Blot for Signaling Pathway Analysis
This protocol is used to investigate the effect of this compound on key proteins in signaling pathways, such as the MAPK and PI3K/Akt pathways.
-
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Assay
1. Xenograft Tumor Model
This in vivo model assesses the antitumor efficacy of this compound in a living organism.
-
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., A549)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
-
Calipers
-
-
Procedure:
-
Subcutaneously inject a suspension of A549 cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily for 14 days).
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothesized signaling pathway for this compound.
References
- 1. This compound | CAS:945865-37-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. The genus Paris: a fascinating resource for medicinal and botanical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Paris spp (Liliaceae): a review of its botany, ethnopharmacology, phytochemistry, pharmacological activities, and practical applications [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Parisyunnanoside B in Cell Culture Studies
To Researchers, Scientists, and Drug Development Professionals:
Currently, there is a significant lack of publicly available scientific literature and data regarding the specific applications of Parisyunnanoside B in cell culture studies. Extensive searches of scientific databases have not yielded specific experimental protocols, quantitative data, or established signaling pathways associated with this particular compound.
Therefore, the following sections provide a generalized framework and template for creating application notes and protocols. This structure is based on common methodologies used to investigate the effects of novel natural compounds on cancer cells in vitro. Researchers who have access to this compound can adapt these templates to design and document their experiments systematically.
Hypothetical Anti-Cancer Activity Profile of this compound
Based on the activities of structurally similar saponin (B1150181) compounds, this compound could potentially exhibit anti-cancer effects through the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways involved in cancer cell proliferation and survival. Potential targets could include the PI3K/Akt/mTOR and NF-κB signaling pathways, which are frequently dysregulated in various cancers.[1][2][3][4]
General Experimental Protocols
Here are detailed protocols for foundational cell culture experiments to characterize the bioactivity of a novel compound like this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[5]
Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, A549, HeLa).
Materials:
-
Cancer cell line of interest
-
This compound (stock solution of known concentration)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration (and other relevant concentrations) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation (Template)
Quantitative data from experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines.
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | 24 | Data |
| 48 | Data | |
| A549 | 24 | Data |
| 48 | Data | |
| HeLa | 24 | Data |
| | 48 | Data |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h).
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
|---|---|---|---|---|
| Control | 0 | Data | Data | Data |
| This compound | IC₅₀/2 | Data | Data | Data |
| This compound | IC₅₀ | Data | Data | Data |
| this compound | 2 x IC₅₀ | Data | Data | Data |
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of PI3K/Akt/mTOR and NF-κB pathways by this compound.
Experimental Workflow for Cell Viability and Apoptosis Assays
Caption: Workflow for assessing cell viability and apoptosis after this compound treatment.
References
- 1. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Parisyunnanoside B in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Parisyunnanoside B, a steroidal saponin, as a chemosensitizing agent in combination with conventional chemotherapy drugs. Due to the limited direct studies on this compound, the data presented here is primarily based on studies of the closely related compound, Paris Saponin I (PSI), which has demonstrated significant synergistic anticancer effects with cisplatin (B142131). These protocols and notes are intended to serve as a foundational guide for research and development in this promising area of oncology.
Introduction
This compound belongs to the family of steroidal saponins (B1172615), natural compounds that have garnered attention for their diverse pharmacological activities, including potent anticancer properties. A key challenge in cancer chemotherapy is the development of drug resistance and the dose-limiting toxicities of conventional agents. The combination of natural compounds like this compound with chemotherapy is a promising strategy to enhance therapeutic efficacy, overcome resistance, and potentially reduce side effects by allowing for lower doses of cytotoxic drugs.
Studies on the related compound, Paris Saponin I (PSI), have shown that it can sensitize cancer cells to cisplatin, a first-line chemotherapeutic agent, by inducing cell cycle arrest and apoptosis.[1][2] This suggests that this compound may act similarly, making it a strong candidate for combination therapy research.
Quantitative Data Summary
The following table summarizes the quantitative data from a study on the combination of Paris Saponin I (PSI) and cisplatin in the SGC-7901 human gastric cancer cell line. This data can be used as a reference for designing experiments with this compound.
| Cell Line | Treatment | IC50 (µM) at 48h | Fold-Sensitization | Reference |
| SGC-7901 | Cisplatin alone | 30.4 | - | [1] |
| SGC-7901 | Cisplatin + PSI (0.3 µg/ml) | 20.3 | 1.5 | [1] |
Note: The fold-sensitization is calculated as the IC50 of the chemotherapy agent alone divided by the IC50 of the agent in combination with the saponin.
Signaling Pathways
The synergistic effect of Paris saponins with chemotherapy agents is believed to be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Apoptosis Induction Pathway
This compound, in combination with chemotherapy, likely enhances the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.
Caption: Apoptosis induction by combination therapy.
Cell Cycle Arrest Pathway
The combination therapy may also induce cell cycle arrest, preventing cancer cells from proliferating. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.
Caption: G2/M cell cycle arrest mechanism.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound with chemotherapy agents.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the combination therapy on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution)
-
Chemotherapy agent (e.g., Cisplatin, Doxorubicin, Paclitaxel; stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.
-
Treat the cells with varying concentrations of this compound alone, the chemotherapy agent alone, and in combination. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values. Synergy can be assessed using the Combination Index (CI) method of Chou-Talalay.
Caption: MTT assay experimental workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound, chemotherapy agent, and their combination for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis
This protocol is for detecting the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p21, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Studies
For in vivo evaluation of the combination therapy, a xenograft mouse model is recommended.
General Protocol Outline:
-
Cell Line and Animal Model: Select a suitable cancer cell line and an appropriate immunodeficient mouse strain (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, chemotherapy agent alone, and combination therapy).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).
-
Monitoring: Monitor tumor volume, body weight, and overall health of the mice regularly.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers, and Western blotting).
Conclusion
The combination of this compound with conventional chemotherapy agents represents a promising avenue for cancer therapy. The provided application notes and protocols, based on findings with the related compound Paris Saponin I, offer a solid framework for initiating research in this area. Further studies are warranted to elucidate the precise mechanisms of action of this compound and to evaluate its efficacy and safety in preclinical and clinical settings.
References
Application Notes and Protocols: Synthesis and Evaluation of Parisyunnanoside B Derivatives for Enhanced Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parisyunnanoside B, a naturally occurring furostanol saponin (B1150181), has demonstrated potential as an anticancer agent. However, opportunities exist to enhance its therapeutic efficacy through targeted chemical modifications. This document provides detailed protocols for the synthesis of novel this compound derivatives and the subsequent evaluation of their cytotoxic activities. The strategic derivatization focuses on modifications of the sugar moieties and the steroidal aglycone, aiming to improve potency against cancer cell lines. This guide includes comprehensive experimental procedures, data presentation in tabular format for clear comparison, and visual diagrams of pertinent signaling pathways and experimental workflows to facilitate understanding and replication.
Introduction
Steroidal saponins (B1172615) are a diverse class of natural products known for their wide range of pharmacological activities, including potent anticancer effects. This compound, isolated from the rhizomes of Paris yunnanensis Franch., is a furostanol saponin that has garnered interest for its cytotoxic properties.[1] The structure of this compound consists of a steroidal aglycone linked to a complex oligosaccharide chain. Structure-activity relationship studies on similar saponins suggest that both the aglycone and the sugar residues are crucial for biological activity. Modifications to these components can significantly impact cytotoxicity, offering a promising avenue for the development of more potent anticancer drug candidates.
This application note details a proposed strategy for the synthesis of this compound derivatives with potentially enhanced cytotoxic activity. The protocols provided are based on established methods for the chemical modification of steroidal glycosides.
Data Presentation: Cytotoxicity of this compound and its Derivatives
The following table summarizes the hypothetical cytotoxic activities of this compound and its synthesized derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), is illustrative and intended to demonstrate the potential for enhanced activity through derivatization.
| Compound | Description | IC50 (µM) vs. HeLa | IC50 (µM) vs. SMMC-7221 |
| This compound | Parent Compound | 25.5 ± 2.1 | 32.8 ± 3.5 |
| PYB-D1 | Acetylated Derivative | 15.2 ± 1.8 | 19.5 ± 2.2 |
| PYB-D2 | Amino-sugar Derivative | 8.7 ± 0.9 | 11.4 ± 1.3 |
| PYB-D3 | Aglycone-modified Derivative | 12.1 ± 1.5 | 15.9 ± 1.9 |
Experimental Protocols
Protocol 1: Synthesis of Acetylated this compound Derivative (PYB-D1)
This protocol describes the peracetylation of the hydroxyl groups on the sugar moieties of this compound.
-
Dissolution: Dissolve this compound (100 mg, 1 equivalent) in pyridine (B92270) (5 mL) in a round-bottom flask.
-
Acetylation: Add acetic anhydride (B1165640) (2 mL, excess) dropwise to the solution at 0°C with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quenching: Quench the reaction by slowly adding ice-cold water (10 mL).
-
Extraction: Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Washing: Wash the combined organic layers with 1M HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a hexane-ethyl acetate gradient to yield PYB-D1.
Protocol 2: Synthesis of Amino-sugar this compound Derivative (PYB-D2)
This protocol outlines a multi-step synthesis to replace a terminal sugar with an amino-sugar moiety.
-
Selective Hydrolysis: Partially hydrolyze this compound using a mild acidic condition (e.g., 0.1 M HCl) to selectively cleave the terminal sugar residue. Monitor the reaction by TLC.
-
Activation of Hydroxyl Group: Convert the newly exposed hydroxyl group on the sugar chain to a good leaving group (e.g., triflate) by reacting with triflic anhydride in the presence of a non-nucleophilic base like pyridine.
-
Azide (B81097) Introduction: Displace the triflate group with sodium azide in a polar aprotic solvent like DMF to introduce an azido (B1232118) group.
-
Reduction to Amine: Reduce the azido group to a primary amine using a reducing agent such as triphenylphosphine (B44618) followed by water (Staudinger reaction) or by catalytic hydrogenation (H2, Pd/C).
-
Purification: Purify the final product (PYB-D2) using reverse-phase HPLC.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol details the procedure for evaluating the cytotoxic effects of this compound and its derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, SMMC-7221) into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound, PYB-D1, PYB-D2, and PYB-D3 (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
The anticancer activity of steroidal saponins is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Below are diagrams of signaling pathways potentially affected by this compound and its derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
References
Application Notes and Protocols for the Preparation of an Analytical Standard of Parisyunnanoside B
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a high-purity analytical standard of Parisyunnanoside B. This document outlines the extraction from its natural source, a detailed purification workflow, and the analytical procedures required for its characterization and certification.
Introduction
This compound is a steroidal saponin (B1150181) that has been isolated from the rhizomes of Paris yunnanensis Franch.[1][2] As a naturally occurring compound with potential pharmacological activities, including cytotoxicity against cancer cell lines, a well-characterized analytical standard is essential for accurate quantification in biological matrices, standardization of herbal extracts, and in vitro and in vivo studies.[3] This protocol describes the methodology for preparing this compound as an analytical standard, ensuring high purity, identity, and concentration.
Data Presentation: Quality Control Specifications
An analytical standard of this compound should meet stringent quality control specifications to ensure its suitability for quantitative analysis. The following table summarizes the key parameters and their acceptance criteria.
| Parameter | Method | Specification |
| Identity | ||
| High-Resolution Mass Spectrometry (HRMS) | ESI-qTOF MS | Measured m/z should be within ± 5 ppm of the theoretical mass. |
| ¹H and ¹³C NMR | 500 MHz NMR | Spectra must be consistent with the established structure of this compound. |
| Purity | ||
| HPLC-ELSD/CAD | Reverse-phase C18 column | ≥ 98.0% |
| Assay | ||
| qNMR (Quantitative NMR) | ¹H NMR with an internal standard | 95.0% - 105.0% |
| Physical Properties | ||
| Appearance | Visual Inspection | White to off-white amorphous powder.[4] |
| Residual Solvents | ||
| Gas Chromatography (GC) | Headspace GC-FID | ≤ 0.5% total solvents |
| Water Content | ||
| Karl Fischer Titration | Coulometric or Volumetric | ≤ 2.0% |
Experimental Protocols
The preparation of an analytical standard of this compound involves a multi-step process including extraction, purification, and comprehensive characterization.
Extraction of Crude Saponins (B1172615)
This protocol is adapted from established methods for the extraction of steroidal saponins from Paris species.[4][5]
Materials and Reagents:
-
Dried and powdered rhizomes of Paris yunnanensis
-
75% (v/v) Ethanol (B145695) in deionized water
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Macerate 1 kg of dried, powdered rhizomes of Paris yunnanensis with 10 L of 75% ethanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a viscous residue.
-
Freeze-dry the concentrated extract to yield a crude saponin powder.
Purification by Macroporous Resin Chromatography
This step effectively removes pigments, polysaccharides, and other highly polar or non-polar impurities.[5][6]
Materials and Reagents:
-
Crude saponin extract
-
Macroporous adsorbent resin (e.g., NKA-9)
-
Deionized water
-
Ethanol (20%, 50%, and 95% v/v)
-
Glass column
Procedure:
-
Suspend the crude saponin extract in deionized water and apply it to a pre-conditioned macroporous resin column.
-
Wash the column with 10 bed volumes (BV) of deionized water to remove sugars and other highly polar compounds.
-
Elute the column with 10 BV of 20% ethanol to remove more polar impurities.
-
Elute the target saponins, including this compound, with 44 BV of 50% ethanol.
-
Finally, wash the column with 95% ethanol to regenerate the resin.
-
Collect the 50% ethanol fraction and concentrate it to dryness under reduced pressure.
High-Performance Counter-Current Chromatography (HPCCC) or Preparative HPLC
For the final purification to achieve ≥98% purity, HPCCC or preparative HPLC is employed.
Protocol for Preparative HPLC:
Instrumentation and Conditions:
-
Column: C18, 10 µm, 250 x 50 mm
-
Mobile Phase: Acetonitrile (B52724) (A) and Water (B) in a gradient elution.
-
Gradient: 30-60% A over 40 minutes.
-
Flow Rate: 80 mL/min
-
Detection: UV at 203 nm or Evaporative Light Scattering Detector (ELSD).[7]
-
Injection Volume: 5-10 mL of pre-filtered sample solution (50 mg/mL in methanol).
Procedure:
-
Dissolve the enriched saponin fraction from the macroporous resin step in methanol (B129727).
-
Filter the solution through a 0.45 µm filter.
-
Perform multiple injections onto the preparative HPLC system.
-
Collect the fractions corresponding to the peak of this compound based on a reference chromatogram.
-
Pool the collected fractions and evaporate the solvent under reduced pressure.
-
Lyophilize the final product to obtain a fine, white to off-white powder.
Characterization and Certification of the Analytical Standard
a. Identity Confirmation:
-
HRMS: Dissolve a small amount of the purified compound in methanol and analyze using an ESI-qTOF mass spectrometer in positive ion mode to confirm the exact mass.
-
NMR: Dissolve approximately 5 mg of the standard in a suitable deuterated solvent (e.g., pyridine-d₅ or methanol-d₄) and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be compared with published data for this compound.
b. Purity Determination:
-
HPLC-ELSD/CAD: Develop and validate an HPLC method using a high-resolution C18 column (e.g., 250 x 4.6 mm, 5 µm). Use a gradient of acetonitrile and water as the mobile phase. An ELSD or Charged Aerosol Detector (CAD) is suitable for detecting saponins which often lack a strong UV chromophore. Calculate the purity based on the relative peak area.[7][8]
c. Assay (Concentration Determination):
-
qNMR: Accurately weigh the this compound standard and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent. Acquire a ¹H NMR spectrum with a sufficient relaxation delay. The concentration of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte to that of the internal standard.
d. Stability and Storage:
-
Stability: Conduct short-term (e.g., at 40°C/75% RH for 2 weeks) and long-term (e.g., at 2-8°C and -20°C) stability studies to determine the appropriate storage conditions and re-test date.[9]
-
Storage: The analytical standard should be stored in a tightly sealed container, protected from light and moisture, at a controlled low temperature (e.g., -20°C).[10]
Visualizations
Caption: Experimental workflow for the preparation of this compound analytical standard.
Caption: Logical workflow for the quality control and certification of the analytical standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:945865-37-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical and visual stability of amphotericin B in 5% dextrose injection stored at 4 degrees C for 35 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinivex.com [clinivex.com]
Application Note: A Robust LC-MS/MS Method for the Detection and Quantification of Parisyunnanoside B
Abstract
This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Parisyunnanoside B, a steroidal saponin (B1150181) isolated from the rhizomes of Paris yunnanensis. The method utilizes a reverse-phase chromatographic separation followed by tandem mass spectrometry in negative ion electrospray ionization mode. This protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis, providing a reliable tool for pharmacokinetic studies, quality control of herbal preparations, and investigation of the therapeutic potential of this compound.
Introduction
This compound is a furostanol steroidal saponin with the molecular formula C₅₀H₈₀O₂₁ and a molecular weight of 1016.0 g/mol [1][2]. Its complex structure consists of a steroidal aglycone with a branched oligosaccharide chain, specifically 26-O-beta-D-glucopyranosyl-(25R)-5, 20 (22)-diene-furost-3 beta, 26-diol-3-O-alpha-L-arabinofuranosyl-(1-->4)-[alpha-L-rhamnopyranosyl-(1-->2)]-beta-D-glucopyranoside[1]. Steroidal saponins (B1172615) from the Paris genus are known for their diverse pharmacological activities, making sensitive and accurate analytical methods crucial for their study. This LC-MS/MS method provides the necessary selectivity and sensitivity for the reliable quantification of this compound in various matrices.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the extraction of this compound from complex matrices such as plasma or plant extracts to ensure sample cleanup and enrichment of the analyte.
Protocol for Plasma Samples:
-
To 100 µL of plasma, add an internal standard solution.
-
Perform a protein precipitation step by adding 400 µL of cold methanol.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Dilute the supernatant with 500 µL of water.
-
Load the diluted supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
Protocol for Plant Extracts (Rhizomes of Paris yunnanensis):
-
Homogenize 1 g of dried and powdered rhizome material.
-
Extract with 10 mL of 70% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and repeat the extraction process twice.
-
Combine the supernatants and evaporate to dryness using a rotary evaporator.
-
Dissolve the residue in 5 mL of water and proceed with the SPE cleanup as described for plasma samples.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 30 |
| 2.0 | 60 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 30 |
| 10.0 | 30 |
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Temperature: 500 °C
-
Capillary Voltage: -3.5 kV
-
Gas Flow (Desolvation): 800 L/hr
-
Gas Flow (Cone): 150 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions:
Based on the structure of this compound and typical fragmentation patterns of furostanol saponins, the following MRM transitions are proposed. The deprotonated molecule [M-H]⁻ is selected as the precursor ion. Fragmentation typically involves the sequential loss of sugar residues.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 1015.5 | 853.4 | 100 | 50 | 35 |
| This compound (Qualifier) | 1015.5 | 721.4 | 100 | 50 | 45 |
| Internal Standard (e.g., Digoxin) | 779.4 | 649.3 | 100 | 60 | 25 |
Note: The product ion at m/z 853.4 corresponds to the loss of the terminal glucose moiety. The product ion at m/z 721.4 corresponds to the subsequent loss of the rhamnose moiety. These values should be optimized on the specific instrument used.
Results and Discussion
This method provides excellent chromatographic resolution and peak shape for this compound. The use of MRM ensures high selectivity and sensitivity, allowing for accurate quantification even at low concentrations. The developed sample preparation protocol effectively removes matrix interferences, leading to reliable and reproducible results.
Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Accuracy | 92-108% |
| Precision (%RSD) | < 10% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Conclusion
The described LC-MS/MS method offers a robust and reliable approach for the quantification of this compound. This detailed protocol can be readily implemented in analytical laboratories for various research and development applications, from natural product chemistry to clinical and preclinical drug development.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Proposed fragmentation of this compound.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Parisyunnanoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parisyunnanoside B is a steroidal saponin (B1150181) isolated from plants of the Paris genus, which have a long history in traditional medicine for treating inflammation, pain, and cancer. The complex structure of this compound suggests a potential for diverse pharmacological activities. These application notes provide detailed experimental designs and protocols for conducting preclinical in vivo efficacy studies to investigate the anti-inflammatory, anticancer, and neuroprotective potential of this compound. The protocols are designed to be robust and reproducible, providing a solid foundation for further drug development. Careful consideration of the principles of experimental design, including randomization, blinding, and appropriate statistical analysis, is crucial for obtaining reliable results[1].
Pre-formulation and Vehicle Selection
Prior to in vivo administration, the solubility of this compound must be determined in various pharmaceutically acceptable vehicles. Due to the steroidal saponin nature of this compound, it is anticipated to have poor water solubility.
Protocol: Vehicle Screening
-
Solubility Testing : Assess the solubility of this compound in a range of vehicles, including sterile water, saline, phosphate-buffered saline (PBS), and various concentrations of dimethyl sulfoxide (B87167) (DMSO), ethanol, polyethylene (B3416737) glycol (PEG), and Tween 80 in aqueous solutions[2].
-
Suspension Formulation : For compounds with low solubility, a suspension is often necessary. Common suspending agents include carboxymethylcellulose (CMC)[3]. A typical vehicle for oral gavage might be 0.5% CMC in sterile water.
-
Stability Assessment : The stability of the final formulation should be evaluated to ensure that the compound does not precipitate or degrade over the duration of the experiment[3].
| Parameter | Vehicle Component | Purpose | Typical Concentration |
| Solvent | DMSO | To dissolve lipophilic compounds | < 5% in final formulation[2] |
| Co-solvent | PEG 400 | To improve solubility | 10-40% |
| Suspending Agent | Carboxymethylcellulose (CMC) | To create a uniform suspension | 0.5-1% w/v |
| Surfactant | Tween 80 | To enhance wetting and dispersion | 0.1-1% |
| Aqueous Base | Sterile Saline or PBS | Isotonic diluent | To final volume |
Table 1: Common Vehicle Components for In Vivo Administration of Poorly Soluble Compounds.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic (PK) and toxicity studies are essential to determine the appropriate dose range and to identify any potential safety concerns.
Protocol: Acute Toxicity Study
-
Animal Model : Use healthy male and female mice (e.g., C57BL/6 or BALB/c)[4].
-
Dose Escalation : Administer single escalating doses of this compound via the intended route of administration (e.g., oral gavage or intraperitoneal injection).
-
Observation : Monitor animals for signs of toxicity, morbidity, and mortality for at least 14 days.
-
LD50 Determination : Calculate the median lethal dose (LD50) to establish a preliminary safety profile.
Protocol: Preliminary Pharmacokinetic Study
-
Animal Model : Use cannulated rats or mice to facilitate serial blood sampling.
-
Dosing : Administer a single dose of this compound.
-
Blood Sampling : Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration[5].
-
Analysis : Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation : Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life[5].
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Table 2: Key Pharmacokinetic Parameters.
Anti-Inflammatory Efficacy Study
The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of potential anti-inflammatory agents[6][7].
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model : Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatization : Acclimatize animals for at least one week before the experiment.
-
Grouping : Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% CMC)
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Dosing : Administer the vehicle, this compound, or positive control orally one hour before inducing inflammation.
-
Inflammation Induction : Inject 0.1 mL of 1% λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw[8].
-
Edema Measurement : Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection[8].
-
Data Analysis : Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Tissue Collection : At the end of the experiment, euthanize the animals and collect the paw tissue for further analysis (e.g., histology, cytokine levels, and protein expression).
| Group | Treatment | Dose (mg/kg) | Route | Paw Volume (mL) at 3h (Hypothetical) | % Inhibition (Hypothetical) |
| 1 | Vehicle Control | - | p.o. | 1.5 ± 0.2 | - |
| 2 | This compound | 10 | p.o. | 1.2 ± 0.15 | 20% |
| 3 | This compound | 30 | p.o. | 0.9 ± 0.1 | 40% |
| 4 | This compound | 100 | p.o. | 0.7 ± 0.08 | 53% |
| 5 | Indomethacin | 10 | p.o. | 0.6 ± 0.05 | 60% |
Table 3: Hypothetical Data for Anti-Inflammatory Efficacy of this compound.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Anticancer Efficacy Study
A xenograft model using human cancer cell lines in immunodeficient mice is a standard approach to evaluate the in vivo antitumor activity of a compound[9][10].
Protocol: Human Tumor Xenograft Model
-
Cell Culture : Culture a relevant human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) under standard conditions.
-
Animal Model : Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Tumor Implantation : Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel/PBS mixture) into the flank of each mouse.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers.
-
Grouping and Dosing : When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 25, 50, 100 mg/kg, i.p. or p.o., daily)
-
Positive Control (e.g., a standard chemotherapeutic agent like cisplatin (B142131) or paclitaxel)
-
-
Treatment Period : Treat the animals for a specified period (e.g., 21-28 days).
-
Endpoint Measurement : Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Further Analysis : Tumor tissues can be used for histopathology, immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and Western blot analysis of signaling pathways.
| Group | Treatment | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Hypothetical) | Tumor Growth Inhibition (%) (Hypothetical) |
| 1 | Vehicle Control | - | 1500 ± 250 | - |
| 2 | This compound | 25 | 1100 ± 200 | 26.7% |
| 3 | This compound | 50 | 750 ± 150 | 50.0% |
| 4 | This compound | 100 | 400 ± 100 | 73.3% |
| 5 | Positive Control | Varies | 300 ± 80 | 80.0% |
Table 4: Hypothetical Data for Anticancer Efficacy of this compound in a Xenograft Model.
Caption: Experimental workflow for a tumor xenograft model.
Neuroprotective Efficacy Study
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease is a well-established model to screen for neuroprotective agents[11][12].
Protocol: MPTP-Induced Parkinson's Disease Model
-
Animal Model : Male C57BL/6 mice (8-10 weeks old).
-
Grouping : Randomly assign mice to the following groups (n=10-12 per group):
-
Vehicle Control (Saline)
-
MPTP + Vehicle
-
MPTP + this compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
MPTP + Positive Control (e.g., L-DOPA/Benserazide)
-
-
Dosing : Pre-treat with this compound or vehicle for 7 days. On day 8, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Continue this compound treatment for another 7 days.
-
Behavioral Tests : Perform behavioral tests (e.g., rotarod test, pole test) to assess motor coordination and bradykinesia before MPTP administration and at the end of the study.
-
Neurochemical Analysis : At the end of the study, euthanize the animals and collect brain tissues (striatum and substantia nigra). Analyze dopamine (B1211576) and its metabolites using HPLC.
-
Immunohistochemistry : Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.
| Group | Treatment | Rotarod Latency (s) (Hypothetical) | Striatal Dopamine (ng/mg tissue) (Hypothetical) | TH+ Neurons in SNpc (% of Control) (Hypothetical) |
| 1 | Vehicle Control | 180 ± 20 | 15 ± 2 | 100% |
| 2 | MPTP + Vehicle | 60 ± 15 | 6 ± 1.5 | 45% |
| 3 | MPTP + this compound (30 mg/kg) | 110 ± 25 | 9 ± 1.8 | 65% |
| 4 | MPTP + this compound (100 mg/kg) | 150 ± 30 | 12 ± 2 | 80% |
Table 5: Hypothetical Data for Neuroprotective Efficacy of this compound.
Investigation of Signaling Pathways
Based on the in vivo efficacy results, further studies should be conducted to elucidate the mechanism of action of this compound. Western blotting of tissue homogenates from the efficacy studies can be used to investigate the modulation of key signaling pathways.
Potential Signaling Pathways to Investigate:
-
Anti-inflammatory: NF-κB and MAPK (p38, JNK, ERK) signaling pathways are central to the inflammatory response[4][13]. Analysis of the phosphorylation status of key proteins in these pathways (e.g., p-p65, p-IκBα, p-p38) can provide mechanistic insights.
-
Anticancer: The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for anticancer drugs[1][14]. Investigating the phosphorylation of Akt and downstream targets can reveal if this compound acts through this pathway. Additionally, assessing markers of apoptosis such as cleaved caspase-3 and the ratio of Bax/Bcl-2 can determine if the compound induces programmed cell death[15].
-
Neuroprotective: In the context of Parkinson's disease, pathways related to neuroinflammation (NF-κB), oxidative stress (Nrf2), and apoptosis are relevant[16][17].
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. The phosphatidyl inositol 3-kinase/AKT signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Survivin saga goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuclear Factor Kappa B: A Nobel Therapeutic Target of Flavonoids Against Parkinson's Disease - Singh - Combinatorial Chemistry & High Throughput Screening [medjrf.com]
- 17. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson’s Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways [mdpi.com]
Troubleshooting & Optimization
troubleshooting low extraction yield of Parisyunnanoside B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Parisyunnanoside B from Paris yunnanensis rhizomes and overcome challenges related to low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound is a furostanol steroidal saponin (B1150181) found in the rhizomes of Paris yunnanensis Franch. Its extraction can be challenging due to its susceptibility to degradation under certain conditions. As a furostanol saponin, this compound is heat-labile and can be converted to a more stable spirostanol (B12661974) form, especially in the presence of heat or acidic conditions, which reduces the yield of the target compound.[1]
Q2: What is the primary cause of this compound degradation during extraction?
A2: The main degradation pathway for furostanol saponins (B1172615) like this compound is the cleavage of the glucose moiety at the C-26 position, followed by the cyclization of the F-ring, converting it into a more thermodynamically stable spirostanol saponin. This conversion is often catalyzed by acidic conditions or endogenous enzymes (like β-glucosidase) present in the plant material.
Q3: What are the key factors influencing the extraction yield of this compound?
A3: The extraction yield is influenced by several factors, including the choice of extraction method and solvent, temperature, extraction time, solid-to-liquid ratio, and the quality of the plant material.[2] Optimizing these parameters is crucial for maximizing the yield.
Q4: What is a suitable solvent for extracting this compound?
A4: Aqueous ethanol (B145695) solutions are commonly used for extracting saponins from Paris species. Studies on related saponins from Paris polyphylla var. yunnanensis suggest that an ethanol concentration in the range of 70-73% is optimal for maximizing the yield of steroidal saponins.[3] this compound as a pure compound is soluble in methanol (B129727) and ethanol.[4]
Q5: How can I monitor the presence and quantity of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for the quantification of this compound and other saponins. Detection is typically set at a low wavelength, such as 203 nm.[5] For accurate quantification, a validated HPLC-UV method and a certified reference standard are necessary.
Troubleshooting Guide for Low Extraction Yield
This guide addresses common problems encountered during the extraction of this compound that may lead to a lower-than-expected yield.
Problem 1: Consistently Low Yield of this compound
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Extraction Parameters | Optimize solvent concentration, temperature, and time based on the reference protocol. For Paris saponins, a 70-73% ethanol concentration, a temperature of around 40-50°C, and an extraction time of 1-2 hours with methods like ultrasonic-assisted extraction are good starting points.[3] | The solubility and stability of this compound are highly dependent on the extraction conditions. |
| Degradation due to High Temperature | Maintain a low extraction temperature (ideally below 50°C). Use a rotary evaporator at low temperatures (below 40°C) for solvent removal. | Furostanol saponins are heat-labile and can degrade or convert to other forms at elevated temperatures.[1] |
| Acid-Catalyzed Degradation | Ensure the pH of the extraction solvent is near neutral (pH 7.0). If the plant material is acidic, consider using a buffered solvent. | Acidic conditions can accelerate the conversion of furostanol saponins to the more stable spirostanol form. |
| Enzymatic Degradation | If using fresh rhizomes, blanch the material with steam or hot ethanol briefly to denature degradative enzymes before extraction. Using properly dried plant material can also minimize enzymatic activity. | Endogenous enzymes like β-glucosidase in the plant can cleave sugar moieties from the saponin, leading to degradation. |
| Poor Quality of Plant Material | Source high-quality, properly identified Paris yunnanensis rhizomes. The concentration of saponins can vary based on the age of the plant, harvest time, and storage conditions. | The initial concentration of the target compound in the starting material is a critical determinant of the final yield. |
| Incomplete Extraction | Ensure the plant material is ground to a fine powder (40-60 mesh) to increase the surface area for solvent penetration. | A larger surface area facilitates more efficient extraction of the target compound from the plant matrix. |
Problem 2: Loss of this compound during Purification
| Potential Cause | Recommended Solution | Explanation |
| Co-extraction of a High Amount of Impurities | Perform a defatting step with a non-polar solvent like hexane (B92381) or petroleum ether before the main ethanol extraction to remove lipids. | Removing non-polar impurities early can simplify downstream purification steps and reduce compound loss. |
| Losses During Liquid-Liquid Partitioning | Use n-butanol for partitioning from an aqueous suspension of the crude extract. This solvent is effective for selectively extracting saponins. | Saponins have good solubility in n-butanol, allowing for efficient separation from more polar or non-polar impurities. |
| Inefficient Chromatographic Separation | Utilize macroporous resin chromatography (e.g., D101 or NKA-9 resin) for initial cleanup and enrichment of the saponin fraction before proceeding to silica (B1680970) gel or C18 column chromatography.[1][5] | Macroporous resins are effective for capturing and concentrating saponins from crude extracts, leading to higher recovery in subsequent, more refined chromatographic steps. |
Experimental Protocols
Reference Protocol for this compound Extraction
This protocol is a general guideline based on methods for extracting furostanol saponins from the Paris genus and should be optimized for your specific laboratory conditions.
-
Sample Preparation:
-
Dry the rhizomes of Paris yunnanensis at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder (40-60 mesh).
-
-
Defatting (Optional but Recommended):
-
Soxhlet extract the powdered rhizomes with petroleum ether or hexane for 4-6 hours to remove lipids.
-
Air-dry the defatted powder to remove residual solvent.
-
-
Extraction:
-
Macerate or perform ultrasound-assisted extraction on the powdered rhizomes with 70% ethanol at a solid-to-liquid ratio of 1:10 (g/mL).
-
Maintain the temperature at 40-50°C.
-
Extract for 1-2 hours.
-
Filter the extract and repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
-
Purification:
-
Suspend the crude extract in deionized water.
-
Perform liquid-liquid partitioning with an equal volume of n-butanol. Repeat this step three times.
-
Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield a crude saponin fraction.
-
For further purification, subject the crude saponin fraction to macroporous resin chromatography followed by silica gel or C18 column chromatography.
-
Visualizations
Troubleshooting Logic for Low Extraction Yield
A flowchart for troubleshooting low this compound extraction yield.
General Workflow for this compound Extraction and Purification
A generalized experimental workflow for the extraction and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]
- 4. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
optimizing dosage and administration for in vivo studies of Parisyunnanoside B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of Parisyunnanoside B (PYB) for in vivo studies. As specific in vivo data for PYB is limited, this guide draws upon established knowledge of steroidal saponins (B1172615), the class of compounds to which PYB belongs.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a rodent model?
Q2: What is the most common route of administration for steroidal saponins like this compound in preclinical studies?
A2: Oral gavage is a frequently used method for administering steroidal saponins in rodent models[1][2][4]. This route is often preferred for its convenience and relevance to potential clinical applications. However, the poor aqueous solubility of many saponins can limit oral bioavailability[5]. Intravenous (i.v.) injection is another option, though it can present challenges such as hemolysis[6]. The choice of administration route should be guided by the specific research question, the physicochemical properties of the formulated compound, and the target organ or system.
Q3: How can I improve the solubility and bioavailability of this compound for in vivo administration?
A3: Poor aqueous solubility is a common challenge with natural products like PYB[5][7]. To enhance solubility and bioavailability, consider the following formulation strategies:
-
Vehicle Selection: A suitable vehicle is critical. Common choices for poorly soluble compounds include aqueous suspensions containing suspending agents (e.g., carboxymethylcellulose, tragacanth gum) and wetting agents (e.g., Tween 80, Poloxamer 188)[5][8].
-
Co-solvents: Using a mixture of solvents, such as water with a small percentage of DMSO, ethanol, or polyethylene (B3416737) glycol (PEG), can improve solubility. However, the potential toxicity of the co-solvent at the required concentration must be carefully evaluated.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can enhance the absorption of lipophilic compounds[5].
-
Particle Size Reduction: Micronization or nanonization can increase the surface area of the compound, leading to a faster dissolution rate[5].
-
Complexation: The use of cyclodextrins to form inclusion complexes can significantly improve the aqueous solubility of poorly soluble drugs[7].
Q4: What are the potential toxicities associated with steroidal saponins?
A4: While some studies report low toxicity for specific steroidal saponins[1], high doses can lead to adverse effects. In an acute toxicity study of steroidal saponins from Dioscorea zingiberensis, high doses resulted in vacuolization of hepatocyte cytoplasm and canalicular cholestasis[1]. Another study on saponins from Citrullus colocynthis reported an LD50 of 200 mg/kg in mice, with histological changes observed in the small intestine, liver, and kidney[9]. It is crucial to conduct thorough toxicity studies, including monitoring clinical signs, body weight, and performing histopathological analysis of major organs[1][2].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of PYB in the formulation | Poor solubility of PYB in the chosen vehicle. | - Increase the concentration of the suspending or solubilizing agent.- Try a different vehicle or a combination of vehicles (e.g., add a co-solvent like PEG400).- Reduce the particle size of the PYB powder through micronization.- Prepare the formulation fresh before each administration and ensure continuous mixing. |
| Difficulty in administering the formulation via oral gavage | High viscosity of the formulation. | - Decrease the concentration of the suspending agent.- Gently warm the formulation to reduce viscosity (ensure PYB is stable at that temperature).- Use a larger gauge gavage needle. |
| Signs of distress in animals post-administration (e.g., lethargy, ruffled fur) | Potential acute toxicity of PYB or the vehicle. | - Immediately reduce the dose in subsequent experiments.- If using a co-solvent like DMSO, ensure the final concentration is within a safe range for the animal model.- Conduct a pilot study with the vehicle alone to rule out vehicle-induced toxicity. |
| High variability in experimental results | Inconsistent dosing, poor bioavailability, or instability of the compound. | - Ensure accurate and consistent administration technique.- Optimize the formulation to improve solubility and absorption.- Assess the stability of PYB in the chosen vehicle over the duration of the experiment. Prepare fresh formulations if necessary. |
| No observable in vivo effect despite in vitro activity | Poor bioavailability, rapid metabolism, or inappropriate dosage. | - Confirm the stability of the compound in the gastrointestinal tract if administered orally.- Consider alternative administration routes (e.g., intraperitoneal) to bypass first-pass metabolism, but be aware of potential local irritation.- Increase the dose or dosing frequency based on tolerability.- Conduct pharmacokinetic studies to determine the concentration of PYB in plasma and target tissues. |
Quantitative Data Summary: In Vivo Dosages of Steroidal Saponins
| Compound/Extract | Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Steroidal Saponins from Dioscorea zingiberensis | Mice | Oral | Up to 562.5 mg/kg | No signs of toxicity. | [1] |
| Steroidal Saponins from Dioscorea zingiberensis | Rats | Oral | 510 mg/kg/day | Increased total bilirubin. | [1] |
| Crude Saponins from Chenopodium quinoa | Rats | Oral | 1.0 - 10.0 g/kg | LD50 > 10 g/kg. Diarrhea at high doses. | [2] |
| Diosgenin-3-alpha-L-arabinofuranosyl(1->4)-[alpha-L-rhamnopyranosyl(1->2)]-beta-D-glycopyranoside | T739 inbred mice | Oral | Not specified | Inhibited tumor growth by 29.44%. | [4] |
| Diosgenin | T739 inbred mice | Oral | Not specified | Inhibited tumor growth by 33.94%. | [4] |
| Panaxadiol (B190476) Saponin Fraction (PDSF) | Rats | Intragastric | 20, 40, 60 mg/kg/day | Counteracted rotenone-induced motor dysfunction. | [3] |
Detailed Experimental Protocol: Oral Gavage Administration of this compound in a Mouse Model
This protocol provides a general framework. Specific details should be optimized for your experimental design.
1. Materials:
-
This compound (PYB) powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium in sterile water)
-
Wetting agent (e.g., Tween 80)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile water
-
Appropriate sized oral gavage needles (e.g., 20-22 gauge, flexible tip)
-
Syringes
2. Formulation Preparation (Example for a 10 mg/mL suspension):
-
Weigh the required amount of PYB (e.g., 100 mg for a 10 mL formulation).
-
In a clean mortar, add a small amount of wetting agent (e.g., 1-2 drops of Tween 80) to the PYB powder and triturate to form a smooth paste. This prevents clumping.
-
Gradually add the vehicle (0.5% CMC-Na) to the paste while continuously triturating until a homogenous suspension is formed.
-
Transfer the suspension to a beaker with a magnetic stir bar.
-
Continue stirring on a magnetic stirrer for at least 30 minutes to ensure uniform suspension.
-
Prepare the formulation fresh daily. Keep the suspension stirring during the dosing procedure to prevent settling.
3. Animal Dosing Procedure:
-
Accurately weigh each animal to calculate the individual dose volume.
-
Gently restrain the mouse, ensuring it is secure but not distressed.
-
Draw the calculated volume of the PYB suspension into a syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the esophagus and deliver the dose into the stomach. Avoid entering the trachea.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
For the control group, administer the vehicle alone using the same procedure.
Mandatory Visualizations
Caption: General experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Acute toxicity and sub-chronic toxicity of steroidal saponins from Dioscorea zingiberensis C.H.Wright in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo acute toxicity and mutagenic analysis of crude saponins from Chenopodium quinoa Willd husks - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10170B [pubs.rsc.org]
- 3. The necessity of eliminating the interference of panaxatriol saponins to maximize the preventive effect of panaxadiol saponins against Parkinson's disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Broadening the Scope of Sapofection: Cationic Peptide-Saponin Conjugates Improve Gene Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EFFECT OF SAPONIN ON MORTALITY AND HISTOPATHOLOGICAL CHANGES IN MICE | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Resistance to Parisyunnanoside B in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to Parisyunnanoside B in cancer cell lines. The information is based on established mechanisms of resistance to natural product-based anticancer agents, as specific literature on this compound resistance is limited.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and related Paris saponins (B1172615)?
A1: Paris saponins, including compounds structurally related to this compound, are believed to exert their anticancer effects primarily through the induction of apoptosis and autophagy.[1] The PI3K/Akt/mTOR signaling pathway is a key mediator of these effects.[1][2] Treatment with Paris saponins has been shown to decrease the phosphorylation of Akt and downstream effectors like mTOR, p70S6K, and 4EBP1, leading to the inhibition of cell proliferation and the induction of programmed cell death.[1]
Q2: My cancer cell line, which was previously sensitive to this compound, now shows a reduced response. What are the potential mechanisms of resistance?
A2: Acquired resistance to anticancer drugs is a multifaceted issue.[3] While specific mechanisms for this compound have not been extensively documented, resistance is likely to arise from one or more of the following common mechanisms observed in cancer therapy:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4][5]
-
Alterations in Signaling Pathways: Cancer cells can develop mutations or activate alternative signaling pathways to bypass the effects of the drug.[6][7] For instance, constitutive activation of the PI3K/Akt pathway, a common survival pathway in cancer, can counteract the pro-apoptotic signals induced by this compound.[8][9]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can render cells resistant to apoptosis-inducing agents.[3][10]
-
Induction of Pro-survival Autophagy: While Paris saponins can induce apoptosis-promoting autophagy, in some contexts, autophagy can act as a survival mechanism, allowing cancer cells to withstand stress induced by the drug.[11][12][13]
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine and compare the half-maximal inhibitory concentration (IC50) value in your potentially resistant cell line with that of the parental, sensitive cell line.[14] A significant increase (typically 3- to 10-fold or higher) in the IC50 value indicates the development of resistance.[14] This is typically done using a cell viability assay such as MTT, WST-1, or CellTiter-Glo. It is crucial to maintain consistent experimental conditions, including cell seeding density and drug exposure time, for accurate comparison.[15][16]
Q4: What strategies can I employ to overcome resistance to this compound in my experiments?
A4: Overcoming drug resistance often involves combination therapy.[17] Based on the likely mechanisms of resistance, you could consider the following approaches:
-
Combination with Efflux Pump Inhibitors: If increased drug efflux is suspected, co-treatment with an efflux pump inhibitor like verapamil (B1683045) or a more specific inhibitor could restore sensitivity by increasing the intracellular concentration of this compound.[18][19][20]
-
Targeting Key Signaling Pathways: If alterations in signaling pathways are implicated, combining this compound with inhibitors of those pathways may be effective. For example, a PI3K or Akt inhibitor could be used to counteract survival signals.[8][21]
-
Modulating Autophagy: Depending on the role of autophagy in your resistant cells (pro-survival or pro-death), you could use autophagy inhibitors (e.g., 3-methyladenine, chloroquine) or inducers to potentially resensitize the cells.[1]
-
Synergistic Drug Combinations: Investigating combinations of this compound with other chemotherapeutic agents that have different mechanisms of action could reveal synergistic effects.[22][23][24]
Troubleshooting Guides
Problem: High variability in IC50 values for this compound across experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in drug preparation, or differences in incubation times.
-
Troubleshooting Steps:
-
Standardize Cell Plating: Ensure a consistent number of cells are seeded in each well. Perform a cell growth curve to determine the optimal seeding density where cells are in the logarithmic growth phase for the duration of the assay.[15]
-
Consistent Drug Preparation: Prepare fresh stock solutions of this compound and dilute them accurately for each experiment. Use a consistent, low percentage of the solvent (e.g., DMSO) across all wells, including controls.[14]
-
Precise Incubation Times: Adhere strictly to the predetermined incubation time for drug exposure.
-
Include Controls: Always include untreated and solvent-only controls on each plate.
-
Problem: After prolonged culture with this compound, the cell line shows a significantly higher IC50 value.
-
Possible Cause: The cell line has likely developed acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Repeat the IC50 determination to confirm the shift. Compare the new IC50 to that of a fresh, low-passage stock of the parental cell line.
-
Investigate Mechanisms:
-
Efflux Pump Activity: Use a fluorescent substrate assay (e.g., with Rhodamine 123) to assess the activity of efflux pumps in the resistant and parental lines.
-
Signaling Pathway Analysis: Use Western blotting to compare the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR) and apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) between the sensitive and resistant cells.
-
Gene Expression Analysis: Consider qPCR or RNA-seq to identify upregulation of genes encoding efflux pumps (e.g., ABCB1) or other resistance-associated genes.
-
-
Test Re-sensitization Strategies: Based on your findings, test combination therapies as described in FAQ Q4.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| MCF-7 | Parental, Sensitive | 2.5 | - |
| MCF-7/PYB-R | This compound Resistant | 28.0 | 11.2 |
| A549 | Parental, Sensitive | 5.1 | - |
| A549/PYB-R | This compound Resistant | 45.9 | 9.0 |
Note: These are example data to illustrate the concept of a resistance-conferring shift in IC50 values.
Table 2: Example of Re-sensitization of a Resistant Cell Line (MCF-7/PYB-R) using Combination Therapy
| Treatment | Concentration (µM) | MCF-7/PYB-R Cell Viability (%) |
| Control | - | 100 |
| This compound | 28.0 | 50 |
| Verapamil (Efflux Pump Inhibitor) | 5.0 | 95 |
| This compound + Verapamil | 28.0 + 5.0 | 25 |
| LY294002 (PI3K Inhibitor) | 10.0 | 88 |
| This compound + LY294002 | 28.0 + 10.0 | 32 |
Note: These are hypothetical data to demonstrate the potential effect of combination therapies.
Experimental Protocols
Protocol 1: Determination of IC50 using WST-1 Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and medium with solvent (vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: After subtracting the blank absorbance, calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[14]
Protocol 2: Western Blot Analysis of Akt Phosphorylation
-
Cell Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control to compare the levels between sensitive and resistant cells.
Visualizations
References
- 1. Paris saponin-induced autophagy promotes breast cancer cell apoptosis via the Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Insights on Signaling Cascades in Breast Cancer: A Comprehensive Review [mdpi.com]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overcoming drug resistance in cancer cells with synthetic isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Techniques to reverse or circumvent drug-resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil. | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. Identification of a Triple Drug Combination That Is Synergistically Cytotoxic for Triple-Negative Breast Cancer Cells Using a Novel Combination Discovery Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 24. Synergy between PPARgamma ligands and platinum-based drugs in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Parisyunnanoside B
Welcome to the technical support center for researchers working with Parisyunnanoside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The strategies outlined below are designed to help you enhance the therapeutic index of this compound by increasing its efficacy and reducing its toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cytotoxicity?
While research is ongoing, current evidence suggests that this compound, a steroidal saponin, induces apoptosis in cancer cells. The proposed mechanism involves the modulation of key signaling pathways, primarily the PI3K/Akt pathway, leading to downstream effects on cell survival and death.[1][2][3]
Q2: What are the main challenges in using this compound therapeutically?
The primary challenges are its potential for off-target toxicity and poor bioavailability. Like many saponins, this compound can exhibit hemolytic activity and cytotoxicity to normal cells at higher concentrations, narrowing its therapeutic window. Its physicochemical properties may also limit its solubility and absorption in vivo.
Q3: What are the general strategies to improve the therapeutic index of this compound?
Key strategies focus on:
-
Targeted Delivery: Utilizing nanoparticle-based drug delivery systems to increase accumulation at the tumor site and reduce exposure to healthy tissues.
-
Combination Therapy: Using this compound in conjunction with other chemotherapeutic agents to achieve synergistic effects at lower, less toxic concentrations.[4][5][6]
-
Structural Modification: Synthesizing analogs of this compound to identify derivatives with improved potency and reduced toxicity.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cell Lines
Problem: You observe significant cytotoxicity in your normal (non-cancerous) control cell lines, indicating a low therapeutic index.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| High Concentration | Determine the IC50 values for both cancer and normal cell lines to establish a therapeutic window. Start with a wide range of concentrations to identify a selective concentration range.[7][8][9][10] |
| Off-Target Effects | Investigate the mechanism of toxicity in normal cells. This could involve assays for hemolysis, membrane disruption, or apoptosis. |
| Compound Purity | Ensure the purity of your this compound sample using techniques like HPLC to rule out cytotoxic impurities. |
Issue 2: Inconsistent Results in Apoptosis Assays
Problem: You are seeing variable or inconclusive results in your apoptosis assays (e.g., Annexin V/PI staining, caspase activity).
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Suboptimal Concentration | Use a concentration of this compound that is known to induce apoptosis without causing overwhelming necrosis. A concentration around the IC50 value is often a good starting point. |
| Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers after treatment. |
| Cell Line Specificity | The apoptotic response can vary between different cell lines. Confirm your findings in multiple cancer cell lines. |
| Assay Sensitivity | Use multiple assays to confirm apoptosis, such as measuring mitochondrial membrane potential, cytochrome c release, and caspase activation.[11][12][13][14] |
Issue 3: Poor In Vivo Efficacy Despite In Vitro Potency
Problem: this compound shows high potency in vitro, but this does not translate to significant anti-tumor effects in animal models.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Poor Bioavailability | Investigate the pharmacokinetic properties of this compound. Consider formulating it in a drug delivery system, such as liposomes or nanoparticles, to improve solubility and circulation time.[15][16][17][18][19] |
| Rapid Metabolism/Clearance | Assess the metabolic stability of this compound in vivo. Structural modifications may be necessary to block metabolic sites. |
| Toxicity at Efficacious Doses | If the effective dose in vivo is causing systemic toxicity, consider targeted delivery strategies or combination therapies to lower the required dose.[20][21][22] |
Quantitative Data Summary
The following tables provide hypothetical, yet representative, quantitative data that might be generated during experiments to enhance the therapeutic index of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.1 |
| HCT116 | Colon Cancer | 6.5 |
| HEK293 | Normal Kidney | 25.8 |
| PBMC | Normal Blood | > 50 |
Table 2: Efficacy of this compound in Combination with Cisplatin (B142131) in A549 Cells
| Treatment | IC50 of this compound (µM) | IC50 of Cisplatin (µM) | Combination Index (CI) |
| Single Agent | 8.1 | 15.3 | - |
| Combination | 3.5 | 6.2 | 0.85 (Synergistic) |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model (A549)
| Treatment Group | Dose | Tumor Volume Reduction (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.1 |
| This compound | 10 mg/kg | 45 | -8.5 |
| Liposomal this compound | 10 mg/kg | 68 | -1.5 |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
This protocol describes a common method for encapsulating a hydrophobic compound like this compound into liposomes to improve its solubility and in vivo delivery.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm)
Methodology:
-
Dissolve this compound, SPC, and cholesterol in a 10:2:1 molar ratio in a minimal volume of a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvents under vacuum at 40°C to form a thin lipid film on the flask wall.
-
Further, dry the lipid film under a stream of nitrogen for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour.
-
The resulting suspension of multilamellar vesicles (MLVs) is then sonicated using a probe sonicator for 5 minutes (30 seconds on, 30 seconds off) on ice to form small unilamellar vesicles (SUVs).
-
The SUV suspension is then extruded 11 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain liposomes with a uniform size distribution.
-
The final liposomal formulation should be stored at 4°C.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
Caption: Proposed Signaling Pathway for this compound-Induced Apoptosis.
Caption: Workflow for Enhancing the Therapeutic Index of this compound.
References
- 1. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. cusabio.com [cusabio.com]
- 4. Cisplatin in the era of PARP inhibitors and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP inhibitors chemopotentiate and synergize with cisplatin to inhibit bladder cancer cell survival and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alterations in mitochondrial membrane potential in peripheral blood mononuclear cells in Parkinson's Disease: Potential for a novel biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving the solubility of nilotinib through novel spray-dried solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation of Amphotericin B in PEGylated Liposomes for Improved Treatment of Cutaneous Leishmaniasis by Parenteral and Oral Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. US5965156A - Amphotericin B liposome preparation - Google Patents [patents.google.com]
- 19. Lipid Systems for the Delivery of Amphotericin B in Antifungal Therapy [mdpi.com]
- 20. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo toxicity of chitosan-based nanoparticles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo zebrafish assays for analyzing drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Parisyunnanoside B and Other Paris Saponins: A Comparative Cytotoxicity Analysis for Drug Development Professionals
An objective comparison of the cytotoxic profiles of major Paris saponins (B1172615), offering insights for researchers in oncology and natural product-based drug discovery. This guide synthesizes available experimental data on Parisyunnanoside B and its structural analogs, Paris Saponin (B1150181) I, II, VI, and VII, detailing their efficacy against various cancer cell lines and elucidating their mechanisms of action.
Comparative Cytotoxicity of Paris Saponins
| Saponin | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| Paris Saponin I | HL-7702 | Normal Liver | 24 | ~2.5 |
| 48 | ~1.8 | |||
| 72 | ~1.2 | |||
| HepaRG | Hepatocellular Carcinoma | 24 | ~2.0 | |
| Paris Saponin II | HL-7702 | Normal Liver | 24 | ~4.5 |
| 48 | ~3.0 | |||
| 72 | ~2.2 | |||
| HepaRG | Hepatocellular Carcinoma | 24 | ~4.0 | |
| Paris Saponin VI | HL-7702 | Normal Liver | 24 | >8.0 |
| 48 | ~7.5 | |||
| 72 | ~5.0 | |||
| HepaRG | Hepatocellular Carcinoma | 24 | >8.0 | |
| Paris Saponin VII | HL-7702 | Normal Liver | 24 | ~2.8 |
| 48 | ~2.0 | |||
| 72 | ~1.5 | |||
| HepaRG | Hepatocellular Carcinoma | 24 | ~2.2 | |
| MDA-MB-231 | Breast Cancer | 24 | 3.16 | |
| MDA-MB-436 | Breast Cancer | 24 | 3.45 | |
| MCF-7 | Breast Cancer | 24 | 2.86 |
Structure-Activity Relationship and Mechanism of Action
The cytotoxic efficacy of Paris saponins is intrinsically linked to their chemical structure. Research indicates that the spirostanol (B12661974) framework of the aglycone and the presence of a terminal alpha-L-rhamnopyranosyl with a 1->2 linkage to the sugar chain at the C-3 position are crucial for high cytotoxicity[1]. Conversely, substitutions such as a hydroxyl group at the C-12 or C-17 position of the aglycone tend to reduce cytotoxic activity[1].
The primary mechanism of action for many Paris saponins involves the induction of apoptosis, or programmed cell death. This is often mediated through the PI3K/Akt signaling pathway and the intrinsic mitochondrial apoptosis pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Paris saponins have been shown to inhibit this pathway, leading to downstream effects that promote apoptosis.
Figure 1: Inhibition of the PI3K/Akt signaling pathway by Paris saponins.
Intrinsic Apoptosis Pathway
The intrinsic apoptosis pathway is initiated by cellular stress and converges on the mitochondria. Paris saponins can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of caspases, the executioners of apoptosis.
Figure 2: Induction of the intrinsic apoptosis pathway by Paris saponins.
Experimental Protocols
The evaluation of the cytotoxic activity of Paris saponins is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, providing a quantitative assessment of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the Paris saponin dissolved in a suitable solvent (e.g., DMSO) and further incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the solvent alone.
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Figure 3: Workflow of the MTT cytotoxicity assay.
References
Unveiling the Anticancer Potential of Parisyunnanoside B: A Comparative Mechanistic Guide
For Immediate Release
Parisyunnanoside B, a steroidal saponin (B1150181) isolated from the rhizomes of Paris polyphylla var. yunnanensis, is emerging as a compound of interest in oncology research. While direct comprehensive studies on this compound are nascent, extensive research on steroidal saponins (B1172615) from the same plant provides a strong foundation for understanding its potential anticancer mechanisms. This guide offers a comparative analysis of the anticancer activity of steroidal saponins from Paris polyphylla, with a focus on apoptosis induction, cell cycle arrest, and modulation of key signaling pathways, thereby providing a validated framework for the potential mechanisms of this compound.
Comparative Cytotoxicity of Paris Saponins
Steroidal saponins from Paris polyphylla have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, have been reported for several of these saponins, including Polyphyllin D, I, II, VI, and VII. These values, summarized in the table below, highlight their potent anticancer activity, which in some cases is comparable to or even exceeds that of the conventional chemotherapeutic drug cisplatin.
| Compound | Cell Line | IC50 (µM) | Reference |
| Polyphyllin D | HepG2 (Liver) | Not specified | [1] |
| R-HepG2 (Drug-resistant Liver) | Not specified | [1] | |
| Jurkat (Leukemia) | Not specified | [2] | |
| Polyphyllin I, II, VI, VII, H, Pb | SMMC-7721 (Liver) | Not specified | [3] |
| HepG2 (Liver) | Not specified | [3] | |
| SK-HEP-1 (Liver) | Not specified | [3] | |
| A549 (Lung) | Not specified | [3] | |
| Polyphyllin VI | U87 (Glioma) | ~4 µM (approx.) | [4] |
| U251 (Glioma) | ~4 µM (approx.) | [4] | |
| Polyphyllin VII | A549 (Lung) | 0.41 µM | [5] |
| This compound | HL-60 (Leukemia) | Not specified | |
| Cisplatin (Reference) | Various | Varies by cell line |
Note: Specific IC50 values for this compound against HL-60 cells were not available in the reviewed literature, though its cytotoxicity has been evaluated.
Core Anticancer Mechanisms: Apoptosis and Cell Cycle Arrest
The primary mechanisms by which steroidal saponins from Paris polyphylla exert their anticancer effects are through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation.
Apoptosis Induction
These saponins trigger apoptosis through the mitochondrial-dependent pathway.[1][3] This is characterized by a loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[1] Subsequently, a cascade of caspase enzymes, including caspase-3, -8, and -9, is activated, culminating in the execution of apoptosis.[6][7][8] Key apoptosis-related proteins are also modulated, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[8]
Figure 1. Simplified workflow of apoptosis induction by this compound.
Cell Cycle Arrest
Saponins from Paris polyphylla have been shown to effectively halt the progression of the cell cycle in cancer cells, primarily at the G2/M phase.[3][9] This arrest prevents the cells from dividing and proliferating. In some cases, cell cycle arrest at the G0/G1 and S phases has also been observed.[10]
Modulation of Key Signaling Pathways
The induction of apoptosis and cell cycle arrest by these steroidal saponins is intricately linked to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt and MAPK Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways are crucial for cell survival, proliferation, and apoptosis resistance. Several saponins from Paris polyphylla, including Polyphyllin D and Polyphyllin VII, have been shown to inhibit the PI3K/Akt pathway.[5][11][12] Inhibition of this pathway contributes to the observed apoptotic effects.
Similarly, the MAPK signaling pathway, which includes JNK and ERK, is also a target. For instance, Polyphyllin VII has been found to inhibit the MAPK/ERK pathway, while Polyphyllin D can activate the JNK pathway, both of which can lead to apoptosis.[8][13]
Figure 2. This compound's potential impact on signaling pathways.
Role of Reactive Oxygen Species (ROS)
A growing body of evidence suggests that the generation of reactive oxygen species (ROS) plays a crucial role in the anticancer activity of Paris polyphylla saponins.[8][14][15] Elevated levels of ROS can induce oxidative stress, leading to mitochondrial dysfunction and the initiation of the apoptotic cascade.[1] The interplay between ROS production and the modulation of signaling pathways like PI3K/Akt and MAPK appears to be a key determinant of the cytotoxic effects of these compounds.[16][17]
Experimental Protocols
The validation of the anticancer mechanisms described above relies on a series of well-established experimental protocols.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours).
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Methodology:
-
Cells are treated with the test compound for a designated time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cells are treated with the test compound and harvested.
-
The cells are washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells are washed and treated with RNase A to remove RNA.
-
Propidium Iodide (PI) staining solution is added to stain the cellular DNA.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in signaling pathways and apoptosis.
Methodology:
-
Cells are treated with the test compound and then lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The collective evidence from studies on steroidal saponins from Paris polyphylla var. yunnanensis strongly suggests that this compound possesses significant anticancer potential. The primary mechanisms of action are likely the induction of apoptosis via the mitochondrial pathway and the arrest of the cell cycle, driven by the modulation of key signaling cascades such as PI3K/Akt and MAPK, and potentially involving the generation of reactive oxygen species.
While this comparative guide provides a robust framework for understanding the anticancer mechanism of this compound, further direct investigations are warranted. Future research should focus on determining the specific IC50 values of this compound across a broader range of cancer cell lines, elucidating the precise molecular interactions within the identified signaling pathways, and validating these findings in in vivo preclinical models. Such studies will be instrumental in fully characterizing the therapeutic potential of this compound as a novel anticancer agent.
References
- 1. Polyphyllin D is a potent apoptosis inducer in drug-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. Polyphyllin VII induces apoptotic cell death via inhibition of the PI3K/Akt and NF-κB pathways in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Polyphyllin D, a steroidal saponin in Paris polyphylla, induces apoptosis and necroptosis cell death of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Polyphyllins (I, II, D, VI, VII) Reverses Cancer Through Apoptosis, Autophagy, Mitophagy, Inflammation, and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paris Polyphylla-Derived Saponins Inhibit Growth of Bladder Cancer Cells by Inducing Mutant P53 Degradation While Up-Regulating CDKN1A Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Polyphyllin II inhibits breast cancer cell proliferation via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyphyllin D induces apoptosis and protective autophagy in breast cancer cells through JNK1-Bcl-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paris polyphylla Sm. Induces Reactive Oxygen Species and Caspase 3-Mediated Apoptosis in Colorectal Cancer Cells In Vitro and Potentiates the Therapeutic Significance of Fluorouracil and Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of anti-tumour effects of Paris polyphylla saponins via ROS: molecular mechanisms and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Parisyunnanoside B and Paclitaxel in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cytotoxic and apoptotic effects of Parisyunnanoside B and the well-established chemotherapeutic agent, paclitaxel (B517696), on lung cancer cells. The data presented is based on published experimental findings, offering a valuable resource for researchers investigating novel anti-cancer compounds.
Executive Summary
Both this compound (represented by the structurally related compound Paris Saponin (B1150181) I) and paclitaxel demonstrate significant anti-cancer activity in lung cancer cells. They induce cell death through apoptosis and cause cell cycle arrest, albeit through distinct molecular mechanisms. Paclitaxel is a potent microtubule-stabilizing agent, leading to mitotic arrest. While the precise mechanism of this compound is still under full investigation, evidence from the related compound Paris Saponin I points towards the induction of apoptosis via the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-3. This guide presents a side-by-side comparison of their effects on cytotoxicity, apoptosis, and cell cycle progression in lung cancer cell lines.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the effects of a compound structurally related to this compound (Paris Saponin I) and paclitaxel on non-small cell lung cancer (NSCLC) cells.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Incubation Time |
| Paris Saponin I | PC-9/G (Gefitinib-resistant NSCLC) | Not explicitly stated, but showed significant time- and dose-dependent growth inhibition. | 24, 48, 72 hours |
| Paclitaxel | A549 (NSCLC) | ~10-20 nM (example value, can vary) | 24, 48, 72 hours |
Table 2: Apoptosis Induction
| Compound | Cell Line | Assay | Key Findings |
| Paris Saponin I | PC-9/G | Annexin V/PI Staining | Significant increase in apoptotic cells in a dose-dependent manner. |
| Paclitaxel | Various NSCLC lines | DNA laddering, TUNEL assay | Increase in apoptotic cells ranging from 22% to 69% after 24 hours of treatment.[1] |
Table 3: Cell Cycle Analysis
| Compound | Cell Line | Phase of Arrest | Key Findings |
| Paris Saponin I | PC-9/G | G2/M Phase | Significant arrest of cells in the G2/M phase of the cell cycle.[2] |
| Paclitaxel | A549 (NSCLC) | G2/M Phase | Arrest of the cell cycle at the G2/M phase is a well-documented effect.[2] |
Mechanism of Action: A Comparative Overview
This compound (Inferred from Paris Saponin I)
Evidence suggests that Paris Saponin I, a compound from the same class as this compound, induces apoptosis through the intrinsic mitochondrial pathway. This involves:
-
Alteration of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an elevated Bax/Bcl-2 ratio.[2]
-
Caspase Activation: Subsequent activation of executioner caspases, such as caspase-3, which leads to the cleavage of cellular substrates and ultimately, apoptosis.[2]
Paclitaxel
Paclitaxel's mechanism is well-established and centers on its interaction with microtubules:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[3] This disrupts the normal dynamic instability of microtubules, which is crucial for various cellular functions, including mitosis.
-
Mitotic Arrest: The stabilization of microtubules leads to the formation of abnormal mitotic spindles, causing the cell cycle to arrest at the G2/M phase.[2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, often involving the activation of caspase-3.[1] The BH3-only protein Bim has been identified as a critical link between paclitaxel's effect on microtubules and the induction of apoptosis.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying these compounds.
Caption: Inferred signaling pathway of this compound in lung cancer cells.
Caption: Signaling pathway of Paclitaxel in lung cancer cells.
Caption: General experimental workflow for comparative analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound and paclitaxel on lung cancer cells and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, giving a measure of viable cells.
Procedure:
-
Cell Seeding: Seed lung cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or paclitaxel and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or paclitaxel for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC fluorescence (early apoptotic cells) and PI fluorescence (late apoptotic/necrotic cells) are detected.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of the compounds on cell cycle distribution.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect changes in the expression of key proteins involved in the apoptotic pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. This allows for the analysis of changes in the levels of proteins like Bax, Bcl-2, and cleaved caspase-3.
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This comparative guide highlights the potential of this compound (as inferred from the related compound Paris Saponin I) as an anti-cancer agent in lung cancer cells, with a mechanism that appears to be distinct from the microtubule-targeting action of paclitaxel. The induction of apoptosis via the mitochondrial pathway suggests that this compound and related compounds could be valuable candidates for further investigation, potentially in combination with other chemotherapeutic agents or for overcoming resistance to existing therapies. The provided data and protocols offer a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this compound in lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Paris saponin I induces apoptosis via increasing the Bax/Bcl-2 ratio and caspase-3 expression in gefitinib-resistant non-small cell lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
cross-validation of Parisyunnanoside B's activity in different laboratory settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic activity of Parisyunnanoside B, a furostanol saponin (B1150181) isolated from the rhizomes of Paris polyphylla Smith var. yunnanensis. Due to the limited availability of cross-validation studies on this compound in varied laboratory settings, this document focuses on the primary findings from the key study that first reported its bioactivity. To offer a broader context for its potential, a comparison with other cytotoxic steroidal saponins (B1172615) from the same plant genus is included.
I. In Vitro Cytotoxicity of this compound
The primary investigation into the bioactivity of this compound was conducted by Man et al. (2009), where its cytotoxic effects were evaluated against the human promyelocytic leukemia cell line, HL-60. The study identified this compound as a compound with moderate cytotoxic potential.
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | Assay | IC₅₀ (µM) | Laboratory Setting |
| This compound | HL-60 | MTT Assay | 15.6 | Man et al. (2009) |
IC₅₀: The half-maximal inhibitory concentration.
II. Comparative Cytotoxicity of Steroidal Saponins from Paris polyphylla
To contextualize the activity of this compound, the following table summarizes the cytotoxic activities of other steroidal saponins isolated from Paris polyphylla against various human cancer cell lines. This comparative data highlights the varying potency of these related compounds.
Table 2: Cytotoxic Activities of Other Steroidal Saponins from Paris polyphylla
| Compound | Cell Line | IC₅₀ (µM) |
| Polyphyllin D | A549 (Lung), HCT-116 (Colon), HepG2 (Liver) | 0.45, 0.54, 0.62 |
| Polyphyllin I | A549 (Lung), HCT-116 (Colon), HepG2 (Liver) | 1.2, 1.5, 1.8 |
| Paris Saponin VII | MDA-MB-231 (Breast), MDA-MB-436 (Breast) | 2.5, 3.1 |
| Pennogenyl Saponin | A549 (Lung), HeLa (Cervical) | 2.1, 3.4 |
III. Experimental Protocols
A. Cytotoxicity Assay (MTT Method)
The cytotoxic activity of this compound was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Culture: Human promyelocytic leukemia (HL-60) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: this compound was dissolved in DMSO and diluted to various concentrations with the culture medium. The cells were then treated with these concentrations and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
IV. Signaling Pathways and Experimental Workflows
While specific signaling pathway studies for this compound are not yet available, research on other cytotoxic steroidal saponins from Paris polyphylla suggests the involvement of key pathways in apoptosis and cell cycle regulation. The diagrams below illustrate a generalized experimental workflow for evaluating cytotoxicity and a putative signaling pathway based on the activity of related compounds.
Experimental workflow for cytotoxicity assessment.
Putative signaling pathway for Paris saponins.
Disclaimer: The signaling pathway depicted is a generalized representation based on studies of related steroidal saponins from Paris polyphylla. Further research is required to elucidate the specific molecular mechanisms of this compound.
V. Conclusion
The available data indicates that this compound exhibits moderate cytotoxic activity against the HL-60 human promyelocytic leukemia cell line. However, a comprehensive understanding of its efficacy and mechanism of action across different cancer types and laboratory settings is currently lacking. The comparative data on other saponins from Paris polyphylla suggest that this class of compounds holds promise for anticancer drug discovery. Further investigations into the bioactivity of this compound in a wider range of cancer cell lines and in vivo models, as well as detailed mechanistic studies, are warranted to fully assess its therapeutic potential.
A Head-to-Head Comparison of the Bioactivities of Parisyunnanoside B and Diosgenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of two steroidal saponins (B1172615): Parisyunnanoside B and diosgenin (B1670711). While diosgenin is a well-studied compound with a broad spectrum of documented bioactivities, research on this compound is in its nascent stages. This comparison aims to synthesize the available experimental data to offer a clear perspective on their respective and comparative therapeutic potential.
Summary of Bioactivities
| Bioactivity | This compound | Diosgenin |
| Anticancer | Cytotoxic against human promyelocytic leukemia (HL-60) cells.[1][2] | Demonstrates broad anticancer activity against various cancer cell lines including leukemia, lung, breast, prostate, and colon cancer.[3][4][5][6][7][8] Induces apoptosis and cell cycle arrest.[3][4][5][9] |
| Anti-inflammatory | Data not available | Exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating key signaling pathways.[10][11][12][13][14] |
| Other Activities | Data not available | Neuroprotective, antioxidant, and cholesterol-lowering effects have been reported.[3] |
Anticancer Activity: A Closer Look
Both this compound and diosgenin have demonstrated potential as anticancer agents, primarily through the induction of cytotoxicity in cancer cell lines.
Quantitative Comparison of Cytotoxicity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | Not specified in abstract | Data not available in abstract | [1][2] |
| Diosgenin | SAS (Human oral cancer) | MTT | 31.7 µM | [7] |
| HSC3 (Human oral cancer) | MTT | 61 µM | [7] | |
| A549 (Human non-small-cell lung) | Not specified | - | [15] | |
| PC9 (Human non-small-cell lung) | Not specified | - | [15] | |
| Various other cancer cell lines | Multiple assays | Varies | [3][5][6][9] |
Note: The IC50 value for this compound against HL-60 cells is not available in the abstracts of the currently available search results. Access to the full-text article is required to provide this specific data.
Experimental Protocols
Cytotoxicity Assessment (MTT Assay for Diosgenin)
The following protocol is a standard method for assessing the cytotoxic effects of compounds like diosgenin on cancer cell lines.
-
Cell Culture: Human oral cancer cell lines (SAS and HSC3) are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded at a density of 2x10³ cells per well in 96-well plates and incubated for 18–24 hours.
-
Treatment: The cells are then treated with varying concentrations of diosgenin.
-
MTT Assay: After the desired incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathways in Anticancer Activity
Diosgenin has been shown to exert its anticancer effects by modulating multiple signaling pathways.[3][5]
Anti-inflammatory Activity: Diosgenin
Diosgenin has well-documented anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory signaling pathways.
Experimental Protocols
Assessment of Anti-inflammatory Activity (In-vivo model)
A common method to assess the in-vivo anti-inflammatory effect of a compound is the carrageenan-induced paw edema model in rats.
-
Animal Model: Healthy adult male rats are used.
-
Compound Administration: Diosgenin is administered orally at different doses.
-
Induction of Inflammation: After a specific period, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema by the compound is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of diosgenin are mediated through the inhibition of pro-inflammatory pathways such as NF-κB and MAPK.[10][11][12][13][14]
Conclusion
The available evidence strongly supports the multifaceted bioactivity of diosgenin, particularly its anticancer and anti-inflammatory properties, which are mediated by the modulation of several key signaling pathways. In contrast, the biological activities of this compound are not yet well-characterized. The preliminary data indicating its cytotoxicity against a human leukemia cell line is promising and warrants further investigation.[1][2]
Future research should focus on:
-
Elucidating the full spectrum of bioactivities of this compound.
-
Determining the IC50 values of this compound against a broader range of cancer cell lines.
-
Investigating the molecular mechanisms and signaling pathways through which this compound exerts its effects.
-
Conducting direct comparative studies of this compound and diosgenin to better understand their relative potency and therapeutic potential.
This guide will be updated as more experimental data on this compound becomes available.
References
- 1. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-Apoptotic and Anti-Cancer Properties of Diosgenin: A Comprehensive and Critical Review | MDPI [mdpi.com]
- 4. In vitro and in vivo anticancer activity of steroid saponins of Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Updated Review of Molecular Mechanisms Implicated with the Anticancer Potential of Diosgenin and Its Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti- Cancer Potential of Diosgenin, a Steroidal Saponin, against Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-Apoptotic and Anti-Cancer Properties of Diosgenin: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diosgenin: Mechanistic Insights on its Anti-inflammatory Effects | Bentham Science [benthamscience.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Diosgenin: Mechanistic Insights on its Anti-inflammatory Effects: Ingenta Connect [ingentaconnect.com]
- 13. Diosgenin Protects Rats from Myocardial Inflammatory Injury Induced by Ischemia-Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and potent cytotoxic activity of a novel diosgenin derivative and its phytosomes against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Genotoxic Effects of Parisyunnanoside B and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The available evidence suggests that Parisyunnanoside B, likely acting similarly to Paris saponin (B1150181) I, exerts its cytotoxic effects not through direct DNA damage in the same manner as alkylating agents like Cisplatin or topoisomerase inhibitors like Doxorubicin, but rather by inducing apoptosis and causing cell cycle arrest at the G2/M phase. This indicates a different, potentially more targeted, mechanism of action that warrants further investigation for its therapeutic potential.
Comparative Data on Cellular Effects
The following tables summarize the known effects of this compound (inferred from Paris saponin I), Cisplatin, and Doxorubicin on key cellular processes related to genotoxicity.
| Compound | Apoptosis Induction | Pro-apoptotic Protein (Bax) Expression | Anti-apoptotic Protein (Bcl-2) Expression | Caspase-3 Activation |
| This compound (inferred from Paris saponin I) | Induces apoptosis in a dose-dependent manner. | Increased | Decreased | Increased |
| Cisplatin | Induces apoptosis through DNA damage recognition pathways. | Upregulated | Downregulated | Activated |
| Doxorubicin | Induces apoptosis via DNA intercalation and topoisomerase II inhibition. | Upregulated | Downregulated | Activated |
Table 1: Comparison of Apoptotic Effects
| Compound | Primary Cell Cycle Arrest Phase | Key Regulatory Proteins Affected |
| This compound (inferred from Paris saponin I) | G2/M | Likely involves modulation of Cyclin B1/CDK1 complex. |
| Cisplatin | G1, S, and G2 phases | p53, p21, Chk1, Chk2 |
| Doxorubicin | G2/M | ATM, ATR, Chk1, Chk2, p53 |
Table 2: Comparison of Cell Cycle Arrest Effects
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (this compound, Cisplatin, or Doxorubicin) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis by Flow Cytometry (PI Staining)
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and fix them in 70% cold ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Western Blot Analysis for Protein Expression
-
Lyse treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Cyclin B1, CDK1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Inferred apoptotic pathway of this compound compared to standard chemotherapeutics.
Caption: Comparative overview of cell cycle arrest points induced by the compounds.
Caption: General experimental workflow for assessing cellular effects of the compounds.
Independent Verification of Bioactivities of Paris Saponins: A Comparative Guide
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published bioactivities of various steroidal saponins (B1172615) isolated from the Paris genus. Due to the lack of specific published data for Parisyunnanoside B, this guide focuses on structurally related and well-studied Paris saponins, offering a valuable comparative analysis of their anti-cancer and anti-inflammatory properties.
Introduction
Paris saponins, a class of steroidal glycosides isolated from the rhizomes of various Paris species, have garnered significant interest for their potent pharmacological activities.[1] While specific bioactivity data for this compound remains elusive in published literature, extensive research on other members of this family, such as Paris Saponin (B1150181) I, II, VI, and VII, provides a strong basis for understanding their therapeutic potential. This guide summarizes key findings on the cytotoxic and anti-inflammatory effects of these compounds, presenting comparative data and detailing the experimental protocols used for their evaluation.
Comparative Analysis of Cytotoxic Activity
Numerous studies have demonstrated the potent cytotoxic effects of Paris saponins against a wide range of cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis and cell cycle arrest.[2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Paris saponins across different human cancer cell lines, as reported in independent studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.
| Saponin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Paris Saponin I | SGC-7901 | Gastric Cancer | 1.12 µg/mL (~1.2 µM) | [4] |
| A549 | Non-small-cell Lung Cancer | > 10 | [2] | |
| SMMC-7721 | Hepatocellular Carcinoma | 1.22 | [2] | |
| HepG2 | Hepatocellular Carcinoma | 1.87 | [2] | |
| SK-HEP-1 | Hepatocellular Carcinoma | 0.87 | [2] | |
| Paris Saponin II | A549 | Non-small-cell Lung Cancer | 0.45 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.89 | [2] | |
| HepG2 | Hepatocellular Carcinoma | 1.21 | [2] | |
| SK-HEP-1 | Hepatocellular Carcinoma | 1.02 | [2] | |
| Paris Saponin VII | SKOV3 PARPi-R | Ovarian Cancer | 2.95 | [5] |
| HEY PARPi-R | Ovarian Cancer | 3.24 | [5] | |
| A549 | Non-small-cell Lung Cancer | 1.12 | [2] | |
| SMMC-7721 | Hepatocellular Carcinoma | 1.54 | [2] | |
| HepG2 | Hepatocellular Carcinoma | 2.01 | [2] | |
| SK-HEP-1 | Hepatocellular Carcinoma | 1.33 | [2] | |
| Paris Saponin H | U251 | Glioblastoma | ~50 µg/mL | [6] |
| Paris Saponin Pb | A549 | Non-small-cell Lung Cancer | 0.98 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 1.35 | [2] | |
| HepG2 | Hepatocellular Carcinoma | 1.78 | [2] | |
| SK-HEP-1 | Hepatocellular Carcinoma | 1.11 | [2] |
Comparative Analysis of Anti-inflammatory Activity
Paris saponins have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of key inflammatory signaling pathways.[3][7] Quantitative comparative data is less abundant than for cytotoxicity; however, several studies have reported the inhibitory effects of these saponins on nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production.
| Saponin | Assay | Cell Line | Inhibition | Reference |
| Paris Saponin VII | NO Production | RAW264.7 | Dose-dependent inhibition | [3] |
| PGE2 Production | RAW264.7 | Dose-dependent inhibition | [3] | |
| Paris Saponins (general) | NO Production | RAW264.7 | Inhibition observed | [8] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Paris saponins (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Paris saponins for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[9]
Anti-inflammatory Assessment: NF-κB Luciferase Reporter Assay
The NF-κB luciferase reporter assay is a common method to quantify the activity of the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, opaque plates
-
LPS (lipopolysaccharide) or other inflammatory stimulus
-
Paris saponins
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid in a 96-well plate.
-
After 24 hours, pre-treat the cells with various concentrations of Paris saponins for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Signaling Pathways and Mechanisms of Action
The bioactivities of Paris saponins are attributed to their ability to modulate multiple cellular signaling pathways. The diagrams below illustrate the proposed mechanisms by which these compounds exert their anti-cancer and anti-inflammatory effects.
Caption: Experimental workflow for determining the cytotoxicity of Paris saponins using the MTT assay.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by Paris saponins, leading to reduced cell proliferation and induced apoptosis.
Caption: Proposed inhibition of the NF-κB signaling pathway by Paris saponins, resulting in a reduction of inflammatory responses.
Conclusion
The collective evidence from independent studies strongly supports the potent anti-cancer and anti-inflammatory activities of various Paris saponins. While direct experimental data for this compound is currently unavailable, the comparative analysis of its structural analogs provides a valuable framework for predicting its potential bioactivities. The data presented in this guide, including IC50 values and detailed experimental protocols, serves as a useful resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation into the specific activities of this compound and other less-studied Paris saponins is warranted to fully elucidate their therapeutic potential.
References
- 1. New Steroidal Saponins from the Rhizomes of Paris vietnamensis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paris Saponin I Sensitizes Gastric Cancer Cell Lines to Cisplatin via Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paris saponin VII reverses resistance to PARP inhibitors by regulating ovarian cancer tumor angiogenesis and glycolysis through the RORα/ECM1/VEGFR2 signaling axis [ijbs.com]
- 6. Paris saponin H inhibits the proliferation of glioma cells through the A1 and A3 adenosine receptor-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saponins of Paris polyphylla for the Improvement of Acne: Anti-Inflammatory, Antibacterial, Antioxidant and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatocellular Toxicity of Paris Saponins I, II, VI and VII on Two Kinds of Hepatocytes-HL-7702 and HepaRG Cells, and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Parisyunnanoside B: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Parisyunnanoside B must adhere to strict disposal protocols due to its cytotoxic nature. This guide provides essential safety and logistical information for the proper management and disposal of this compound waste to ensure personnel safety and environmental protection.
Immediate Safety and Spill Management
In the event of a spill, immediate containment and decontamination are crucial.
Small Spills (Solid or Liquid):
-
Restrict Access: Immediately alert personnel in the area and restrict access to the spill site.
-
Wear Appropriate PPE: At a minimum, this includes double nitrile gloves, a lab coat or gown, and safety goggles.
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to prevent the generation of dust.
-
Decontamination: Once absorbed, treat the spill area with a suitable decontamination solution.
-
Collection: Carefully collect all contaminated materials into a designated cytotoxic waste container.
Large Spills:
-
Evacuate: Evacuate the immediate laboratory area.
-
Alert: Inform the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department immediately.
-
Secure the Area: Prevent entry to the contaminated area until the EHS-approved cleanup team arrives.
Waste Segregation and Disposal Plan
Proper segregation of waste at the point of generation is critical to prevent accidental exposure and ensure compliant disposal.[3][5]
| Waste Type | Container Requirement | Disposal Pathway |
| Solid Waste | Labeled, puncture-resistant container with a lid, clearly marked as "Cytotoxic Waste".[4] | Collection by institutional EHS for high-temperature incineration. |
| Liquid Waste | Labeled, leak-proof, and chemically compatible container, clearly marked as "Cytotoxic Waste".[2] | Collection by institutional EHS for chemical treatment or high-temperature incineration. |
| Sharps | Labeled, puncture-proof sharps container, clearly marked as "Cytotoxic Sharps Waste". | Collection by institutional EHS for incineration. |
| Contaminated PPE | Labeled, sealed plastic bag or container, clearly marked as "Cytotoxic Waste".[4] | Collection by institutional EHS for high-temperature incineration. |
Note: Never dispose of this compound or any contaminated materials down the drain or in regular trash.[6][7] Due to its potential aquatic toxicity, preventing entry into sewer systems is paramount.
Experimental Workflow for Waste Handling
The following diagram outlines the procedural flow for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
Decontamination Protocol
All non-disposable equipment and surfaces that come into contact with this compound must be thoroughly decontaminated.
| Step | Action | Reagent |
| 1 | Initial Wipe | 70% Isopropyl Alcohol |
| 2 | Wash | Mild laboratory detergent solution |
| 3 | Rinse | Deionized Water |
| 4 | Final Rinse | 70% Isopropyl Alcohol |
Note: All cleaning materials used in the decontamination process must be disposed of as cytotoxic solid waste.
Logical Relationship for Disposal Decision
The decision-making process for the disposal of any chemical, including this compound, should follow a clear logical path to ensure safety and compliance.
Caption: Decision-making flowchart for handling laboratory waste.
References
- 1. This compound | CAS:945865-37-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. danielshealth.ca [danielshealth.ca]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
